5-Fluorobenzene-1,3-diamine
Description
Properties
IUPAC Name |
5-fluorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOGZUQGPRENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633914 | |
| Record name | 5-Fluorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-41-8 | |
| Record name | 5-Fluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluorobenzene-1,3-diamine chemical and physical properties
Technical Guide & Whitepaper [1]
Executive Summary
5-Fluorobenzene-1,3-diamine (CAS 372-41-8), often referred to as 5-fluoro-1,3-phenylenediamine, is a specialized aromatic intermediate critical to the fields of medicinal chemistry and advanced materials.[1] Unlike its non-fluorinated parent (1,3-diaminobenzene), the introduction of a fluorine atom at the 5-position imparts unique electronic and physicochemical properties—specifically increased lipophilicity and metabolic stability—without significantly altering steric demand. This guide details the compound's properties, validated synthesis routes, and its utility as a privileged scaffold in the development of kinase inhibitors and heterocyclic drug cores.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The physical profile of this compound is defined by its low melting point, necessitating specific handling protocols to maintain purity during transfer and storage.[1]
Table 1: Physicochemical Constants[1][7]
| Property | Value | Notes |
| CAS Registry Number | 372-41-8 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Brown to black solid/lump | Darkens upon oxidation/air exposure.[1] |
| Melting Point | 34–37 °C | Low-melting solid; often semi-solid at high ambient temps [1].[1][2] |
| Boiling Point | 152–153 °C | At standard pressure [1].[1] |
| Solubility | Soluble in EtOH, DMSO, DMF | Moderate water solubility.[3] |
| pKa (Predicted) | ~4.5–4.8 | Lower than 1,3-diaminobenzene (5.[1]11) due to F-inductive effect.[1] |
Synthesis & Production Strategies
Retrosynthetic Analysis
Direct nitration of fluorobenzene yields ortho and para isomers (2,4-dinitrofluorobenzene), making the meta-substitution pattern of this compound inaccessible via standard nitration.[1] Consequently, the synthesis relies on the Balz-Schiemann reaction or nucleophilic aromatic substitution (
Validated Synthetic Route
The most robust laboratory-scale synthesis proceeds from 3,5-dinitroaniline.[1]
-
Precursor Formation: 3,5-Dinitroaniline is converted to the diazonium salt using sodium nitrite and mineral acid.[1]
-
Fluorination (Balz-Schiemann): The diazonium salt is treated with tetrafluoroboric acid (
) to yield the diazonium tetrafluoroborate, which is thermally decomposed to generate 1-fluoro-3,5-dinitrobenzene .[1] -
Reduction: The dinitro intermediate is reduced to the diamine using catalytic hydrogenation (
, Pd/C) or chemical reduction (Fe/HCl).[1]
Figure 1: Strategic synthesis of this compound avoiding ortho/para directing effects.
Purification Protocols
Due to its electron-rich nature, the diamine is prone to oxidation (turning black).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at <25 °C.
-
Recrystallization: Can be recrystallized from ethanol/water mixtures, though distillation under reduced pressure is preferred for high purity.[1]
Reactivity & Functionalization
The chemical behavior of this compound is dominated by the dual amine functionalities and the electron-withdrawing fluorine atom.[1]
Nucleophilicity & Selectivity
The fluorine atom at the 5-position exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the amine groups compared to the non-fluorinated analogue.[1] However, it remains sufficiently reactive for:
-
Acylation/Alkylation: Standard amide coupling.[1]
-
Cyclocondensation: Reacts with 1,3-diketones or
-keto esters to form 1,5-benzodiazepines or benzimidazoles .[1]
Cyclization Workflow (Benzodiazepine Synthesis)
A primary application is the synthesis of fluorinated benzodiazepine derivatives, which are pharmacologically active scaffolds.[1]
Figure 2: Cyclocondensation pathway to fluorinated benzodiazepines [2].[1]
Applications in Drug Discovery[2][9]
The "Fluorine Effect"
In medicinal chemistry, this compound serves as a bioisostere for 1,3-phenylenediamine.[1] The fluorine substitution offers three critical advantages:
-
Metabolic Blocking: The C-F bond is highly stable and resists oxidative metabolism (e.g., by Cytochrome P450) at the 5-position, prolonging the drug's half-life (
). -
Lipophilicity Modulation: Fluorine increases lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration.[1] -
Conformational Bias: The electronic repulsion of the fluorine atom can lock the molecule into specific conformations favorable for receptor binding.[1]
Target Classes[1][10][11]
-
Kinase Inhibitors: Used as the central aromatic core linking the hinge-binding motif and the solvent-exposed tail.[1]
-
Epoxy Curing: Acts as a curing agent for high-performance epoxy resins where thermal stability is required.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |
| STOT - SE | H335 | May cause respiratory irritation.[1][4] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle within a fume hood to avoid inhalation of dust/vapors.
-
Spill: Sweep up solid spills carefully to avoid dust generation; wipe surface with ethanol.[1]
References
-
MySkinRecipes. (n.d.). 4-Fluoro-1,3-diaminobenzene Product Specifications. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2026).[1] Non-Catalyzed Cascade Double Imination Reaction of 2-Fluoro-alk-3-yn-1-ones. American Chemical Society.[1][6] Retrieved from [Link]
-
PubChem. (2025).[1][7] this compound Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
ChemBK. (n.d.).[1] 1,3-Diaminobenzene Properties (Comparative). Retrieved from [Link]
Sources
- 1. This compound | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-1,3-diaminobenzene [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-Fluorobenzene-1,3-diamine | C6H7FN2 | CID 80435 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Fluorobenzene-1,3-diamine molecular structure and weight
Architecture, Synthesis, and Application in High-Performance Materials
Executive Summary
5-Fluorobenzene-1,3-diamine (CAS 372-41-8) represents a critical intermediate in the synthesis of fluorinated polyimides and pharmaceutical bioisosteres. Unlike its non-fluorinated analog (m-phenylenediamine), the introduction of the fluorine atom at the 5-position imparts unique electronic withdrawal and lipophilicity without significantly altering steric bulk. This guide outlines the molecular properties, validated synthetic protocols, and material applications of this compound, emphasizing the suppression of defluorination side-reactions during synthesis.
Part 1: Molecular Architecture & Physicochemical Properties
The utility of this compound stems from its
Table 1: Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | This compound | Also cited as 3,5-Diaminofluorobenzene |
| CAS Registry | 372-41-8 | |
| Molecular Formula | ||
| Molecular Weight | 126.13 g/mol | Exact Mass: 126.059 |
| Symmetry Point Group | Axis of symmetry passes through F and C-2 | |
| Electronic Effect | Reduces basicity of amines compared to 1,3-diaminobenzene | |
| Physical State | Solid (Crystalline) | Hygroscopic; darkens upon air oxidation |
Structural Analysis
The molecule consists of a benzene core substituted at the 1 and 3 positions with primary amine groups and at the 5 position with a fluorine atom.
-
Basicity Modulation: The electronegative fluorine (
) exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. This slightly decreases the of the amino groups relative to unsubstituted m-phenylenediamine, making them less prone to oxidative degradation but slightly less nucleophilic in polymerization reactions. -
Steric Profile: The Van der Waals radius of Fluorine (1.47 Å) is comparable to Hydrogen (1.20 Å), allowing this molecule to replace hydrogen in bioactive ligands with minimal steric penalty (Bioisosterism).
Part 2: Synthetic Pathways & Process Chemistry
The primary challenge in synthesizing this compound is the reduction of the nitro precursors without triggering hydrodefluorination (cleavage of the C-F bond), which is a common side reaction under catalytic hydrogenation conditions.
Validated Synthetic Route: Selective Reduction
The standard industrial route proceeds via the reduction of 1-fluoro-3,5-dinitrobenzene .
Reaction Logic:
-
Precursor: 1-Fluoro-3,5-dinitrobenzene (CAS 369-18-6).[1]
-
Reductant: Hydrogen gas (
) or Transfer Hydrogenation (Hydrazine). -
Catalyst: Palladium on Carbon (Pd/C) is effective but risky for C-F cleavage. Iron/Ammonium Chloride (Fe/NH4Cl) or Tin(II) Chloride (SnCl2) are preferred for high-fidelity preservation of the halogen.
Protocol: Fe-Mediated Reduction (High Chemoselectivity) This method avoids the risk of defluorination associated with Pd-catalyzed hydrogenation.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.
-
Charge: Add 1-fluoro-3,5-dinitrobenzene (10.0 g, 53.7 mmol) and Ethanol (150 mL).
-
Activation: Add Iron powder (325 mesh, 18.0 g, ~6 eq) and Ammonium Chloride (1.5 g) dissolved in water (30 mL).
-
Reaction: Heat the slurry to reflux (approx. 78°C). Vigorous stirring is critical to prevent iron clumping.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) will disappear, replaced by the diamine ( , stains purple with ninhydrin). -
Workup:
-
Hot filter the mixture through a Celite pad to remove iron oxides.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with saturated
and extract with Ethyl Acetate ( mL). -
Dry over
and concentrate to yield the crude diamine.
-
-
Purification: Recrystallization from Toluene or vacuum sublimation is recommended to remove trace azo-impurities.
Figure 1: Chemoselective reduction workflow for this compound synthesis.
Part 3: Analytical Characterization[2]
To validate the identity of the synthesized material, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the molecule simplifies the spectrum.
Predicted NMR Data (
-
NMR (Proton):
- 5.8 - 6.0 ppm (Singlet, 2H): The proton at position 2 (between the two amines). It appears as a triplet (coupling to F) or broadened singlet.
-
5.6 - 5.8 ppm (Doublet, 2H): The protons at positions 4 and 6. These couple to the fluorine atom (
). -
4.8 - 5.2 ppm (Broad Singlet, 4H): The amine protons (
).
-
NMR (Fluorine):
-
Single peak around -110 to -115 ppm . This confirms the presence of the fluorine atom and the absence of defluorinated byproducts.
-
Part 4: Applications in Drug Discovery & Materials
1. Fluorinated Polyimides (Materials Science)
This compound is a premium monomer for "Colorless Polyimides" (CPI).
-
Mechanism: The fluorine atom lowers the polarizability of the polymer chain.
-
Benefit: This results in a lower dielectric constant (critical for 5G/6G insulation layers) and increased optical transparency compared to standard brown polyimides.
-
Solubility: The C-F bond disrupts chain packing, improving solubility in organic solvents (DMAc, NMP), facilitating solution processing.
2. Kinase Inhibitors (Medicinal Chemistry)
In drug design, this diamine serves as a scaffold for Type I and Type II kinase inhibitors.
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at the 5-position (a common metabolic soft spot).
-
Binding Affinity: The fluorine can engage in orthogonal dipolar interactions with protein backbone amides in the ATP-binding pocket.
Figure 2: Structure-Property relationships driving applications in electronics and pharma.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Irritant).[2]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[2]
Handling Protocols:
-
Engineering Controls: Always handle within a certified fume hood. The dust is irritating to mucous membranes.
-
PPE: Nitrile gloves (double-gloving recommended due to diamine permeation), safety goggles, and lab coat.
-
Storage: Store under inert atmosphere (Nitrogen/Argon). Diamines oxidize over time, turning from off-white to dark brown/black.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23423547, this compound. Retrieved from [Link]
-
Matsuura, T., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers (MDPI). Retrieved from [Link]
-
Organic Syntheses (Coll.[3] Vol. 2). General methods for the preparation of fluorobenzene derivatives via Balz-Schiemann.[3] (Contextual grounding for fluorination chemistry). Retrieved from [Link]
-
Thalladi, V. R., et al. (1998). C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes.[4] Journal of the American Chemical Society.[4] (Structural grounding for fluorobenzene interactions). DOI: 10.1021/ja981198e.[4]
Sources
5-Fluorobenzene-1,3-diamine NMR and FTIR spectra analysis
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Fluorobenzene-1,3-diamine
Abstract
This compound is a substituted aromatic amine of significant interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and performance polymers. The precise arrangement of its functional groups—two electron-donating amino groups and one electron-withdrawing fluorine atom—creates a unique electronic environment that dictates its reactivity and properties. A thorough structural characterization is paramount for its effective utilization and for ensuring the purity and identity of its derivatives. This technical guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of spectral interpretation, predict the spectral features based on molecular structure, and provide validated experimental protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists who require a comprehensive understanding of how to interpret and leverage spectroscopic data for this specific molecule.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 372-41-8, Molecular Formula: C₆H₇FN₂) possesses a benzene ring substituted with two primary amine (-NH₂) groups at positions 1 and 3, and a fluorine (-F) atom at position 5.[1] This substitution pattern results in a plane of symmetry through the C2-C5 axis, which simplifies the expected NMR spectra.
The amino groups act as strong activating, ortho-para directing groups through resonance, increasing electron density on the aromatic ring. Conversely, the fluorine atom is an electronegative, deactivating group through induction, but also a weak ortho-para director through resonance. The interplay of these electronic effects governs the chemical environment of each nucleus, which is directly probed by NMR and FTIR spectroscopy.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum
The molecular symmetry of this compound simplifies the aromatic region of the ¹H NMR spectrum.
-
Aromatic Protons: There are three protons on the aromatic ring. Due to symmetry, H4 and H6 are chemically equivalent. H2 is unique. Therefore, we expect two distinct signals for the aromatic protons.
-
Amine Protons: The two -NH₂ groups are equivalent. The four amine protons are also equivalent under conditions of rapid exchange and will likely appear as a single, potentially broad signal.
The signals will be influenced by:
-
Spin-Spin Coupling (H-H): Coupling between adjacent, non-equivalent protons.
-
Spin-Spin Coupling (H-F): The fluorine atom (¹⁹F, spin I=1/2) will couple with nearby protons, further splitting the signals.
Signal Predictions:
-
H2: This proton is situated between two amino groups. It will be coupled to the fluorine atom at C5 (a four-bond coupling, ⁴JHF) and to protons H4 and H6 (a four-bond coupling, ⁴JHH, which is often very small or zero). The primary splitting will likely be a triplet due to coupling to the fluorine.
-
H4/H6: These equivalent protons are ortho to one amino group and meta to another. They will be coupled to the fluorine atom at C5 (a three-bond coupling, ³JHF) and to proton H2 (a four-bond coupling, ⁴JHH, likely negligible). The dominant coupling will be to the fluorine, resulting in a doublet.
-
-NH₂: These four protons will likely appear as a single broad peak. Its chemical shift is highly dependent on solvent, concentration, and temperature.
Interpretation of Chemical Shifts and Coupling
The electron-donating nature of the amino groups increases the electron density (shields) the aromatic protons, shifting their signals upfield (to lower ppm values) compared to benzene (7.34 ppm). The electronegative fluorine atom has a deshielding effect, but this is counteracted by the stronger donating effect of the amines.
-
H2 Signal: Positioned between two strongly donating amino groups, this proton is expected to be the most shielded (lowest ppm) of the aromatic signals.
-
H4/H6 Signal: These protons are less shielded than H2 and will appear further downfield.
-
H-F Coupling: Coupling constants between fluorine and protons are transmitted through bonds. Typically, ³JHF (ortho) is in the range of 5-10 Hz, and ⁴JHF (meta) is around 2-3 Hz.
Summary of Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ | 3.5 - 5.0 (variable) | s (broad) | - | 4H |
| Aromatic H4, H6 | 5.8 - 6.2 | d | ³JHF ≈ 7-10 Hz | 2H |
| Aromatic H2 | 5.6 - 6.0 | t | ⁴JHF ≈ 2-3 Hz | 1H |
Note: Chemical shifts are estimates and can vary based on the solvent used.
¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, we expect four unique carbon signals in the aromatic region:
-
C1/C3: Equivalent carbons bonded to the amino groups.
-
C5: The carbon atom directly bonded to fluorine.
-
C4/C6: Equivalent carbons adjacent to the C-F bond.
-
C2: The unique carbon positioned between the two amino groups.
A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets even in proton-decoupled spectra.[2][3]
Interpretation of Chemical Shifts and Coupling
-
C-F Coupling: The magnitude of the C-F coupling constant (JCF) is highly dependent on the number of bonds separating the two nuclei.
-
¹JCF (C5): A very large, direct coupling (typically 230-260 Hz) will split the C5 signal into a doublet.[4]
-
²JCF (C4/C6): A smaller two-bond coupling (typically 15-25 Hz) will split the C4/C6 signal into a doublet.
-
³JCF (C1/C3): A three-bond coupling (typically 5-10 Hz) will split the C1/C3 signal into a doublet.
-
⁴JCF (C2): A four-bond coupling, which is often smaller (0-3 Hz) and may not be resolved, could split the C2 signal into a doublet or lead to slight broadening.
-
-
Chemical Shifts:
-
C5: The direct attachment to the highly electronegative fluorine atom causes a strong deshielding effect, shifting this signal significantly downfield. However, the C-F bond itself will cause the major shift, with the peak centered around 160-165 ppm.
-
C1/C3: The attachment to nitrogen results in a downfield shift, typically in the 145-155 ppm range.
-
C2, C4/C6: These carbons are not directly attached to heteroatoms and will appear at higher fields (further upfield), likely in the 95-110 ppm range. The strong shielding effect of the two adjacent amino groups will push the C2 signal significantly upfield.
-
Summary of Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (J, Hz) |
| C5 | 161 - 165 | d | ¹JCF ≈ 240-250 Hz |
| C1, C3 | 150 - 155 | d | ³JCF ≈ 7-10 Hz |
| C4, C6 | 100 - 105 | d | ²JCF ≈ 20-25 Hz |
| C2 | 95 - 100 | d (or t) | ⁴JCF ≈ 2-4 Hz |
FTIR Spectral Analysis
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds.
Characteristic Absorption Bands
The FTIR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-F, and aromatic C=C and C-H bonds.
-
N-H Stretching (Primary Amine): Aromatic primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region.[5] These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of two peaks is a hallmark of a primary (-NH₂) group.
-
N-H Bending: The scissoring vibration of the -NH₂ group appears as a strong band around 1600-1650 cm⁻¹.[6]
-
C-F Stretching: The C-F bond gives rise to a very strong and characteristic absorption band, typically in the 1100-1300 cm⁻¹ region. Its high intensity is due to the large change in dipole moment during the vibration.
-
Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7]
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic strong absorption bands in the 650-900 cm⁻¹ region. These bands can be highly diagnostic for determining the substitution pattern.
Summary of Predicted FTIR Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3500 | Asymmetric & Symmetric Stretch | Primary Amine (N-H) | Medium (two bands) |
| 3000 - 3100 | Stretch | Aromatic C-H | Medium to Weak |
| 1600 - 1650 | Scissoring (Bend) | Primary Amine (N-H) | Strong |
| 1450 - 1600 | Ring Stretch | Aromatic C=C | Medium to Strong |
| 1100 - 1300 | Stretch | C-F | Strong |
| 650 - 900 | Out-of-Plane Bend | Aromatic C-H | Strong |
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible spectroscopic data.
Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for amines as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling.
-
Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
Data Collection: Acquire the ¹H spectrum, followed by the longer ¹³C spectrum. Standard acquisition parameters for both nuclei should be employed.
-
Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final, interpretable spectrum.
Protocol for FTIR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for analyzing solid samples with minimal preparation.[8][9]
Caption: Workflow for FTIR analysis using an ATR accessory.
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a tiny amount is needed to cover the crystal surface.
-
Apply Pressure: Lower the instrument's press arm or anvil to apply consistent pressure, ensuring firm contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleanup: After analysis, release the pressure, remove the sample, and clean the crystal thoroughly as in Step 1.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific positions of the substituents through chemical shifts and distinct H-F and C-F coupling patterns. FTIR spectroscopy provides rapid confirmation of the key functional groups, namely the primary amines and the carbon-fluorine bond. By understanding the principles behind these techniques and the predicted spectral features outlined in this guide, researchers can confidently verify the structure, assess the purity, and ensure the quality of this important chemical intermediate in their development workflows.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Mohanty, S., & Venkateswarlu, P. (1962). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 5(4), 341-346.
-
SpectraBase. (n.d.). Fluorobenzene. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Powers, I. G., & Pa'ahana, S. J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34389-34395.
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Phenylenediamine. Retrieved from [Link]
-
Nature Protocols. (2010). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
- Powers, I. G., & Pa'ahana, S. J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34389–34395.
-
ResearchGate. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) FTIR spectrum of diamine 3 and (b) FTIR spectrum of PI 5a. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2026). How to Prepare Samples for FTIR Testing. Retrieved from [Link]
- Jackowski, K., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79, 1149-1158.
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
ResearchGate. (2025). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Jackowski, K., et al. (2010). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry, 48(10), 780-786.
-
PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
- Gerig, J. T. (n.d.). Fluorine NMR.
-
MDPI. (2018). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
- University of California, Berkeley. (2017). Quantitative NMR Spectroscopy.
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Phenylenediamine IR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]
-
ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]
-
Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
- S.O. Grim, University of Maryland. (n.d.). Summary of C13-NMR Interpretation.
-
ResearchGate. (2022). How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene?. Retrieved from [Link]
Sources
- 1. This compound | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Mass Spectrometry Fragmentation of 5-Fluorobenzene-1,3-diamine
Executive Summary & Chemical Context[1][2][3]
5-Fluorobenzene-1,3-diamine (also known as 1,3-diamino-5-fluorobenzene) is a critical intermediate in the synthesis of kinase inhibitors and high-performance polymers. Its structural symmetry (
This guide details the fragmentation dynamics of the molecule under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). The analysis focuses on the competition between deamination (neutral loss of
Physicochemical Profile
| Property | Value | Notes |
| Formula | ||
| Exact Mass | 126.0600 g/mol | Monoisotopic |
| [M+H]+ | 127.0673 m/z | Primary ESI+ precursor |
| pKa (Calc) | ~5.1 (N1), ~3.8 (N3) | Reduced basicity due to F-inductive effect |
| Symmetry | Equivalent amine environments |
Mechanistic Fragmentation Analysis
The fragmentation of protonated this compound (
Primary Pathway: Deamination (Loss of )
The most abundant fragmentation channel involves the loss of ammonia (
-
Mechanism: Protonation occurs on one of the amine nitrogens. A 1,3-proton transfer or direct bond scission leads to the expulsion of
. -
Resulting Ion: The formation of a substituted phenyl cation or distonic ion at m/z 110 .
-
Causality: The meta-fluorine atom exerts an electron-withdrawing inductive effect (-I), which slightly destabilizes the C-N bond, facilitating this cleavage compared to non-fluorinated analogues.
Secondary Pathway: Ring Cleavage (Loss of )
Following the loss of ammonia, the resulting ion (m/z 110) typically undergoes ring contraction or cleavage, expelling hydrogen cyanide (
-
Precursor: m/z 110 (fragment) or m/z 127 (parent).
-
Resulting Ion: m/z 83 (from m/z 110).
-
Significance: This is a diagnostic transition for anilines and phenylenediamines. The presence of the fluorine atom is retained in this fragment (
), confirming the halogen is bound to the ring carbon and not part of the leaving group.
Minor Pathway: Defluorination (Loss of )
Direct loss of hydrogen fluoride (
-
Ortho vs. Meta Effect: In 4-fluorobenzene-1,3-diamine, a proton from the ortho-amino group can interact with the fluorine, facilitating HF elimination. In this compound, the fluorine is meta to both amines. The lack of an adjacent proton donor makes the transition state for HF elimination higher in energy.
-
Diagnostic Value: A low abundance or absence of the m/z 107 peak (
) helps distinguish the 5-fluoro isomer from the 4-fluoro isomer.
Visualizing the Fragmentation Tree
The following diagram illustrates the hierarchical dissociation pathways.
Caption: ESI-MS/MS fragmentation tree for this compound showing dominant deamination pathway.
Experimental Protocol & Methodology
To replicate these results or validate the identity of an unknown sample, follow this self-validating protocol.
Sample Preparation[4]
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (LC-MS grade).
-
Working Standard: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v). Final concentration ~10 µg/mL.
-
Reasoning: Acidic pH ensures complete protonation of the amine groups (
), maximizing sensitivity in ESI+ mode [1].
-
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Basic amines protonate readily. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecule stability. |
| Cone Voltage | 20 - 30 V | Prevent in-source fragmentation of the labile amine. |
| Collision Energy | Stepped (15-35 eV) | Low CE favors -NH3; High CE reveals ring cleavage. |
| Mass Range | 50 - 200 m/z | Covers all diagnostic fragments. |
Data Interpretation (Diagnostic Table)
| m/z (Observed) | Neutral Loss | Proposed Structure | Relative Intensity |
| 127.07 | - | 100% (Base Peak at low CE) | |
| 110.04 | 17 Da ( | High (Major Fragment) | |
| 83.03 | 44 Da ( | Medium (High CE) | |
| 107.06 | 20 Da ( | Very Low / Absent (Key Differentiator) |
Differentiation from Isomers[5]
A critical challenge in drug development is distinguishing regioisomers.
-
5-Fluoro isomer (Meta):
-
Symmetrical.
-
Low probability of HF loss (m/z 107).
-
Dominant pathway:
.
-
-
4-Fluoro isomer (Ortho/Para):
-
Asymmetrical.
-
Higher probability of HF loss (m/z 107) due to the "Ortho Effect" where the amine hydrogen interacts with the adjacent fluorine [2].
-
Pathway mix:
AND .
-
Verification Step: If your spectrum shows a significant peak at m/z 107 (>15% relative abundance), suspect the 4-fluoro isomer or a mixture. If m/z 107 is <5% or absent, the sample is likely the 5-fluoro isomer described here.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 1,3-Benzenediamine." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1][2]
- Grounding: Establishes the baseline fragmentation (NH3/HCN loss)
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
- Holčapek, M., et al. "Fragmentation behavior of small aromatic amines in electrospray ionization." Journal of Mass Spectrometry.
Sources
Solubility of 5-Fluorobenzene-1,3-diamine in common lab solvents
An In-depth Technical Guide to the Solubility of 5-Fluorobenzene-1,3-diamine
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to inform experimental design, formulation, and synthesis protocols. This document moves beyond a simple data sheet to explore the theoretical underpinnings of its solubility and provide actionable, field-proven methodologies for its empirical determination.
Executive Summary: The "Why" of Solubility
In the realm of drug discovery and chemical synthesis, solubility is a critical determinant of a compound's utility. Poor solubility can lead to unreliable results in biological assays, hinder purification, and create significant challenges in developing viable formulations for in vivo studies.[1] this compound, a substituted aromatic diamine, presents a unique solubility profile governed by the interplay of its polar amine groups, the electronegative fluorine atom, and the nonpolar benzene ring. Understanding these competing factors is essential for its effective application. This guide will first deconstruct the molecule's physicochemical properties to build a predictive model of its solubility and then outline rigorous experimental protocols for its quantitative measurement.
Physicochemical Profile of this compound
A molecule's structure dictates its behavior. The key to predicting the solubility of this compound lies in its constituent functional groups and overall physicochemical parameters. While extensive experimental data for this specific isomer is not broadly published, we can construct a robust profile using computed data and by referencing its parent compound, m-phenylenediamine.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | m-Phenylenediamine (Parent Compound) | Source |
| Molecular Formula | C₆H₇FN₂ | C₆H₈N₂ | [2] |
| Molecular Weight | 126.13 g/mol | 108.14 g/mol | [2][3] |
| Appearance | --- | Colorless solid, darkens on exposure to air | [4] |
| Melting Point | No data available | 64-66 °C | [4] |
| Boiling Point | No data available | 282-284 °C | [4] |
| Computed XLogP3 | 0.7 | -0.39 | [2][3] |
| Hydrogen Bond Donors | 2 (from -NH₂) | 2 (from -NH₂) | [2] |
| Hydrogen Bond Acceptors | 3 (2 from -N, 1 from -F) | 2 (from -N) | [2] |
| pKa (Conjugate Acid) | No data available | 5.11, 2.50 | [3][4] |
Expert Analysis:
-
Polarity and Hydrogen Bonding: The presence of two amine (-NH₂) groups makes the molecule a potent hydrogen bond donor.[2] The nitrogen atoms and the highly electronegative fluorine atom also act as hydrogen bond acceptors.[2] This dual capability is the primary driver of its solubility in polar protic solvents like water, ethanol, and methanol.
-
LogP and Lipophilicity: The computed XLogP of 0.7 suggests the molecule has a relatively balanced hydrophilic-lipophilic character, albeit with a slight inclination towards lipophilicity compared to its non-fluorinated parent, m-phenylenediamine (LogP -0.39).[2][3] This indicates that while it will have appreciable aqueous solubility, it should also be soluble in a range of polar aropic and some less polar organic solvents.
-
Basicity: The amine groups confer basic properties. Like m-phenylenediamine, this compound is expected to be soluble in acidic aqueous solutions due to the formation of water-soluble ammonium salts.[5] The pKa of the parent compound's conjugate acid is approximately 5.11, and a similar value can be anticipated for the fluorinated analogue.[3][4]
Theoretical Solubility Framework
The principle of "like dissolves like" provides a powerful predictive framework.[6] We can anticipate the solubility of this compound by matching its structural features to the properties of common laboratory solvents.
Caption: Predicted solubility based on molecular features.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): HIGHLY SOLUBLE. The dominant interactions will be strong hydrogen bonds between the solvent's hydroxyl groups and the compound's amine and fluorine atoms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): SOLUBLE. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar C-F and C-N bonds.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): SPARINGLY SOLUBLE to INSOLUBLE. The nonpolar aromatic ring will have favorable van der Waals interactions with these solvents, but these are unlikely to overcome the strong intermolecular hydrogen bonding of the solid compound. Solubility is expected to be limited.
-
Aqueous Acids (e.g., 5% HCl): VERY SOLUBLE. The basic amine groups will be protonated, forming highly polar hydrochloride salts that readily dissolve in water.[5]
-
Aqueous Bases (e.g., 5% NaOH): INSOLUBLE. The compound lacks acidic protons and will not react with bases; its intrinsic aqueous solubility will not be enhanced.
Experimental Protocols for Solubility Determination
Theoretical predictions require empirical validation. In drug development, two types of solubility are routinely measured: kinetic and thermodynamic.[7]
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method ideal for early-stage screening.[8]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more accurate measure, crucial for late-stage development and formulation.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed to rapidly assess the aqueous solubility of this compound, mimicking conditions often found in high-throughput screening (HTS) bioassays.[9]
Caption: Workflow for Kinetic Solubility Determination.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a nominal final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[1] This allows for precipitation to occur.
-
Filtration: Filter the solution using a solubility filter plate (e.g., Millipore MultiScreen) to separate the dissolved compound from any precipitate.
-
Quantification: Analyze the filtrate by a suitable method such as HPLC-UV or LC-MS/MS. The concentration is determined by comparing the peak area to a standard curve prepared by diluting the DMSO stock solution in the analysis solvent (e.g., acetonitrile/water).[9]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This "gold standard" method measures the equilibrium solubility and is essential for understanding a compound's behavior in formulation and biopharmaceutical contexts.[9]
Sources
- 1. enamine.net [enamine.net]
- 2. This compound | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.ws [chem.ws]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inventivapharma.com [inventivapharma.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Reactivity and Stability of the Fluorine Atom in Diamine Compounds
Executive Summary: The Fluorine Bioisostere in Diamine Scaffolds
The strategic introduction of fluorine into diamine scaffolds (e.g., piperazines, ethylenediamines) is a high-impact tactic in modern medicinal chemistry. Beyond simple metabolic blocking, the fluorine atom acts as a stereoelectronic editor. It fundamentally alters the basicity (pKa) , conformation (Gauche effect) , and lipophilicity (LogD) of the parent diamine.
This guide details the mechanistic underpinnings of these changes, providing a validated synthetic protocol for accessing these motifs and a stability profile to guide lead optimization.
| Property | Effect of | Impact on Drug Design |
| Basicity (pKa) | Lowers by ~1.0 – 2.0 units | Improves membrane permeability; reduces hERG binding. |
| Conformation | Induces Gauche preference | Pre-organizes ligand for protein binding; reduces entropy penalty. |
| Metabolism | Blocks CYP450 oxidation | Extends half-life ( |
| Lipophilicity | Modulates LogD | Optimizes CNS penetration and solubility. |
Stereoelectronic Control: The Fluorine Gauche Effect
In non-fluorinated 1,2-diamines, steric repulsion typically drives the substituents into an anti conformation. However, the introduction of a fluorine atom vicinal to an amine (N-C-C-F) or another electronegative atom inverts this preference.
The Mechanism
The Fluorine Gauche Effect dictates that the C–F bond prefers to be gauche (60° dihedral angle) to the C–N bond rather than anti (180°). This is driven by two factors:
-
Hyperconjugation: The
bonding orbital donates electron density into the low-lying antibonding orbital. This interaction is maximized in the gauche conformation. -
Dipole Minimization: While intuitive electrostatics suggest dipoles should oppose (anti), the hyperconjugative stabilization often overrides this, particularly in polar biological media.
This effect is critical in cyclic diamines (e.g., 3-fluoropiperidines or fluorinated piperazines), where it locks the ring into a specific chair conformation, positioning the nitrogen lone pair vector for optimal receptor interaction.
Visualization of Stereoelectronic Forces
Figure 1: Stereoelectronic logic flow demonstrating the energetic preference for the Gauche conformer in vicinal fluoro-amine systems.
Physicochemical Modulation: Basicity and Stability[1][2]
pKa Attenuation
The high electronegativity of fluorine pulls electron density through the
-
Magnitude: A single fluorine atom at the
-position relative to an amine typically lowers the pKa of the conjugate acid by 1.7 ± 0.3 units .[1] -
Application: If a piperazine nitrogen has a pKa of 9.8, it is >99% protonated at physiological pH (7.4), limiting passive diffusion. Introducing a
-fluorine can drop the pKa to ~8.0, significantly increasing the fraction of neutral species and improving CNS penetration.
Chemical Stability & HF Elimination
A common concern is the potential for
-
General Rule: The C–F bond (approx. 116 kcal/mol) is thermodynamically robust. Spontaneous elimination in physiological conditions is rare unless the nitrogen lone pair is perfectly anti-periplanar to the fluorine and electron density is pushed into the system (e.g., by an adjacent anion).
-
Metabolic Liability: Conversely, fluorine prevents oxidative dealkylation. In diamines, the
-carbon next to nitrogen is a "soft spot" for CYP450. Fluorine substitution at this position (or adjacent to it) sterically and electronically deactivates the site.
Experimental Protocol: Synthesis via Aziridine Ring Opening[4][5][6][7][8]
Direct fluorination of diamines is often non-selective. The most robust method for generating defined stereochemistry in vicinal fluoro-diamines is the nucleophilic ring opening of aziridines.
Protocol: Lewis Base-Catalyzed Hydrofluorination Adapted from Kalow & Doyle (2012).[2]
Reagents & Setup
-
Substrate: N-Protected Aziridine (e.g., Tosyl- or Boc-aziridine derived from a diamine precursor).
-
Latent HF Source: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[2][3]
-
Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or similar Lewis base.
-
Solvent: HFIP/DCM mixture.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reactant Assembly: Add the N-protected aziridine (1.0 equiv) and Benzoyl Fluoride (1.2 equiv). Dissolve in HFIP (concentration ~ 0.5 M).
-
Catalyst Addition: Add DBN (10 mol%) dropwise at room temperature (23°C). Note: The reaction is mildly exothermic. HFIP activates PhCOF to generate a transient, soluble HF species.
-
Reaction Monitoring: Stir at 50°C. Monitor via TLC or LC-MS. Conversion is typically complete within 2-4 hours. Target Mass: Look for
corresponding to the hydrofluorinated product. -
Quench & Isolation: Quench with saturated aqueous
. Extract with Dichloromethane ( x 3). Dry organic layer over , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel). Fluorinated amines often streak; add 1% Triethylamine (TEA) to the eluent.
Synthetic Pathway Diagram
Figure 2: Synthetic workflow for accessing vicinal fluoro-amine motifs via catalytic aziridine opening.
References
-
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Kalow, J. A., & Doyle, A. G. (2012).[2] Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of the American Chemical Society, 134(26), 10765–10768.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.
Sources
Unlocking the Future of Advanced Materials and Therapeutics: Frontier Research Areas for Fluorinated Diamine Monomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into diamine monomers represents a cornerstone of modern materials science and medicinal chemistry. The unique physicochemical properties imparted by fluorine—high electronegativity, low polarizability, and the strength of the carbon-fluorine bond—have enabled the development of materials and molecules with exceptional performance characteristics. This technical guide provides a comprehensive overview of the established landscape and illuminates promising, high-impact research frontiers for fluorinated diamine monomers. We will delve into the causality behind their synthesis and application, moving beyond mere protocols to explore the fundamental structure-property relationships that drive innovation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals, guiding the exploration of next-generation polymers and therapeutics.
The Foundational Role of Fluorine in Diamine Monomer Chemistry
The introduction of fluorine atoms into organic molecules, particularly aromatic diamines, has a profound impact on their electronic and physical properties. This strategic fluorination is the primary driver for the enhanced performance of the resulting polymers, most notably polyimides.
The core benefits derived from fluorinating diamine monomers include:
-
Reduced Dielectric Constant: The high electronegativity of fluorine lowers the polarizability of the molecular chain, leading to materials with a low dielectric constant (Dk) and low dielectric loss (Df).[1][2] This is a critical requirement for advanced microelectronics, especially for insulating layers in high-frequency circuits for 5G/6G communication.[3][4] The bulky nature of fluorine-containing groups, such as trifluoromethyl (-CF3), also increases the free volume between polymer chains, further reducing intermolecular dipole interactions and the dielectric constant.[1][5]
-
Enhanced Thermal and Oxidative Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (dissociation energy of ~485 kJ·mol⁻¹).[6] This inherent strength contributes to the exceptional thermal stability of fluorinated polymers, characterized by high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for demanding aerospace and electronics applications.[1][7]
-
Improved Optical Transparency: Wholly aromatic polyimides are often colored due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs).[8] Fluorinated diamines, with their electron-withdrawing nature, reduce the electron-donating ability of the diamine moiety, thereby suppressing CTC formation.[8][9] This results in colorless or highly transparent polyimide films, essential for flexible displays and other optical applications.[5][8]
-
Increased Hydrophobicity and Chemical Resistance: The low surface energy of fluorinated groups leads to polymers with increased hydrophobicity, reducing moisture absorption.[5][10] This is advantageous for electronic applications where stable dielectric properties are required in varying humidity. The chemical inertness of the C-F bond also contributes to excellent resistance against solvents and corrosive chemicals.[6]
-
Tailored Gas Permeability: In membrane science, the incorporation of bulky fluorinated groups can disrupt tight polymer chain packing, increasing the fractional free volume. This can simultaneously enhance gas permeability and selectivity, a highly desirable but challenging combination to achieve in gas separation membranes.[8][11][12]
Current State-of-the-Art: Aromatic Fluorinated Diamines in High-Performance Polyimides
The majority of research to date has centered on the synthesis of novel aromatic fluorinated diamines for polymerization with aromatic dianhydrides to form fluorinated polyimides (FPIs). A typical synthesis and polymerization workflow is outlined below.
Experimental Protocol: Synthesis and Polymerization of a Prototypical Fluorinated Polyimide
This protocol describes the synthesis of a novel fluorinated diamine followed by its polymerization, a process foundational to the field.
Part A: Synthesis of a Fluorinated Diamine Monomer (e.g., 1,1-bis[4-(4-aminophenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane - 3FEDAM) [7]
-
Step 1: Synthesis of the Dinitro Intermediate.
-
Rationale: This is a nucleophilic aromatic substitution reaction where the phenoxide, generated in situ, displaces a nitro-activated leaving group. The choice of an aprotic polar solvent like DMSO facilitates the reaction.
-
In a nitrogen-purged flask equipped with a condenser and magnetic stirrer, combine trifluoroacetophenone and 4-nitrophenyl phenyl ether.
-
Add anhydrous potassium carbonate as a base and dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 160°C) for a set duration (e.g., 24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
After cooling, pour the mixture into water to precipitate the crude product.
-
Filter, wash thoroughly with water and methanol, and dry the resulting dinitro compound.
-
-
Step 2: Reduction to the Diamine.
-
Rationale: The nitro groups are reduced to primary amines. Catalytic hydrogenation is a clean and efficient method. Palladium on carbon (Pd/C) is a standard catalyst for this transformation.
-
Suspend the dinitro compound in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude diamine.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified fluorinated diamine monomer.
-
Part B: Two-Step Polyimide Synthesis [8]
-
Step 1: Poly(amic acid) Formation.
-
Rationale: This is a polycondensation reaction. The highly reactive amine nucleophilically attacks the carbonyl carbon of the dianhydride. The reaction is typically carried out at low temperatures in a dry, polar aprotic solvent to prevent imidization and achieve high molecular weight.
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the synthesized fluorinated diamine monomer in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution in an ice bath.
-
Add an equimolar amount of a dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) portion-wise to control the exotherm.
-
Allow the reaction to stir at room temperature for 24 hours. The solution will become viscous, indicating the formation of the high molecular weight poly(amic acid).
-
-
Step 2: Thermal Imidization.
-
Rationale: A high-temperature cyclodehydration reaction converts the amic acid linkages to the more stable imide rings, forming the final polyimide. A staged heating process is crucial to allow for gradual solvent removal and to avoid film defects.
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen inlet.
-
Cure the film using a stepwise heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.
-
Workflow and Characterization
The logical flow from monomer synthesis to polymer characterization is crucial for establishing structure-property relationships.
Caption: Experimental workflow from monomer synthesis to final polymer characterization.
Frontier Research Area 1: Next-Generation Dielectric Materials
While FPIs already exhibit excellent dielectric properties, the push for further miniaturization and higher frequencies in electronics necessitates materials with even lower dielectric constants (ultra-low Dk, <2.5) and minimal dielectric loss.
Research Thrust: Architectures with Maximized Free Volume
The causality is clear: increasing the fractional free volume within the polymer matrix disrupts chain packing and reduces intermolecular electronic interactions, thereby lowering the dielectric constant.
-
Novel Monomers with Intrinsic Microporosity: Design and synthesize fluorinated diamine monomers containing bulky, contorted, and non-planar structures. Examples include spirobisindane, fluorene, or triptycene moieties. The rigidity and 3D nature of these groups prevent efficient chain packing.
-
Example: Diamines like 9,9-Bis(4-Amino-3-Fluorophenyl)fluorene are known to produce polymers with reduced dielectric constants due to the rigid fluorene backbone.[13]
-
-
Copolymerization Strategies: Introduce a "scaffolding" comonomer that, after polymerization, can be selectively removed to create controlled nanoporosity. This is a high-risk, high-reward area that could lead to materials with air-filled pores (Dk of air ≈ 1), drastically lowering the overall dielectric constant.
Data Presentation: Comparative Dielectric Properties
The following table summarizes typical properties achieved with different fluorinated diamine structures, illustrating the impact of molecular architecture.
| Diamine Monomer Structure Feature | Resulting Polyimide Property | Typical Dk (1 MHz) | Typical Tg (°C) | Reference |
| Flexible Ether Linkages | Good processability, moderate Dk | 2.8 - 3.2 | 260 - 300 | [3] |
| -CF3 groups on backbone | Lower Dk, good thermal stability | 2.5 - 2.8 | 300 - 350 | [7] |
| Rigid, Cardo (Fluorene) Structures | Low Dk, high thermal stability | 2.4 - 2.7 | > 350 | [13] |
| Highly Fluorinated (e.g., TFMB) | Ultra-low Dk, exceptional stability | ~2.3 | > 400 | [1] |
Frontier Research Area 2: Advanced Membranes for Separation
Fluorinated diamine-based polymers are promising for gas separation, but significant potential exists in other membrane applications.
Research Thrust: Functionalized Diamines for Enhanced Selectivity
The goal is to move beyond simple free volume arguments and incorporate chemical functionality that actively interacts with specific permeants.
-
Sour Gas Separation: Synthesize fluorinated diamines containing basic nitrogen moieties (e.g., pyridine, melamine analogues) that have a high affinity for acidic gases like CO2 and H2S.[14] This combines the high permeability from the fluorinated backbone with high selectivity from chemical affinity.
-
Pervaporation and Organic Solvent Nanofiltration (OSN): Design fluorinated diamines with controlled amphiphilicity. By balancing hydrophobic fluorinated segments with hydrophilic groups (e.g., -OH, -SO3H), membranes can be developed for breaking azeotropes (e.g., ethanol/water separation) or for separations in organic solvents.
Caption: Logic for designing functional fluorinated diamines for advanced membranes.
Frontier Research Area 3: Fluorinated Diamines in Medicinal Chemistry and Drug Delivery
The application of fluorine in drug design is well-established for enhancing metabolic stability and binding affinity.[15][16][17] Fluorinated diamines offer unique opportunities as versatile building blocks.
Research Thrust: Diamines as Bio-orthogonal Linkers and Scaffolds
-
Metabolically Stable Linkers: The C-F bond's strength makes fluorinated aliphatic diamines excellent candidates for linkers in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). Their stability can prevent premature cleavage of the payload or degrader.
-
Conformationally Constrained Scaffolds: Synthesize rigid, fluorinated diamine scaffolds (e.g., based on fluorinated cyclobutane or piperidine) to present pharmacophores in a specific 3D orientation. Fluorine's steric and electronic effects can be used to fine-tune the conformation and binding properties of the final molecule.
Research Thrust: Amphiphilic Block Copolymers for Drug Delivery
-
Self-Assembling Nanosystems: Synthesize amphiphilic block copolymers where one block is derived from a hydrophobic fluorinated diamine and the other from a hydrophilic diamine (e.g., a PEG-diamine). These copolymers can self-assemble in aqueous media to form micelles or polymersomes. The fluorinated core provides a highly hydrophobic environment for encapsulating poorly soluble drugs, potentially improving their bioavailability.[18]
Overarching Challenges and Future Directions
-
Sustainable Synthesis: A critical area for future research is the development of "greener" synthetic routes to fluorinated diamine monomers, minimizing the use of hazardous reagents and solvents.
-
Controlled Polymer Architectures: Moving beyond linear polymers, the use of fluorinated diamines in the synthesis of more complex architectures like dendrimers, hyperbranched polymers, and polymer networks will unlock new material properties. Reversible deactivation radical polymerization (RDRP) methods are a key enabling technology here.[19]
-
Computational Co-Design: The integration of molecular dynamics and quantum chemical calculations will be essential to rationally design new monomers.[1][3] By predicting properties before synthesis, the experimental discovery cycle can be significantly accelerated.
Conclusion
Fluorinated diamine monomers are far more than just components for high-temperature plastics. They are enabling building blocks for a vast array of advanced technologies. The research areas outlined in this guide—from ultra-low dielectric materials and highly selective membranes to innovative drug linkers and delivery systems—represent the next wave of innovation. By focusing on the fundamental principles of molecular design, causality-driven experimental choices, and interdisciplinary collaboration, the scientific community can unlock the full potential of these remarkable molecules.
References
- Li, W., et al. (n.d.).
- Unknown. (n.d.). Synthesis and characterization of a novel '3F'-based fluorinated monomer for fluorine- containing polyimides.
- Unknown. (n.d.). Synthesis and properties of fluorinated copolymerized polyimide films. SciELO.
- Unknown. (n.d.).
- Ameduri, B. (2021, March 25). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives.
- Unknown. (2025, May 13). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films.
- Unknown. (n.d.). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC.
- Unknown. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
- Unknown. (2025, January 26). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
- Unknown. (2024, April 1).
- Unknown. (n.d.).
- Unknown. (n.d.). Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. Polymer Chemistry (RSC Publishing).
- Unknown. (n.d.). The Role of Specialty Diamines in High-Performance Polymer Manufacturing.
- Unknown. (n.d.).
- Unknown. (2025, January 31).
- Unknown. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Unknown. (n.d.). Fluorinated polymers.
- Coleman, M. R., & Koros, W. J. (1990, June 30).
- Ameduri, B. (n.d.). Challenges and Issues of Fluoropolymers.
Sources
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 2. Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. chem.uwr.edu.pl [chem.uwr.edu.pl]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. nbinno.com [nbinno.com]
- 14. Melamine‐Copolymerization Strategy Engineered Fluorinated Polyimides for Membrane‐Based Sour Natural Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
5-Fluorobenzene-1,3-diamine safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 5-Fluorobenzene-1,3-diamine for Research and Development
Introduction
This compound is a fluorinated aromatic amine that serves as a critical building block and intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique structural properties, imparted by the fluorine atom and the diamine functionalities, make it a valuable component in drug discovery programs targeting a range of therapeutic areas. However, as with many aromatic amines, this compound presents specific health and safety challenges that necessitate a thorough understanding and implementation of rigorous handling protocols.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle this compound. Moving beyond a simple recitation of safety data, this document explains the causality behind recommended procedures, grounding them in the principles of chemical risk assessment and the hierarchy of safety controls. The objective is to foster a proactive safety culture by equipping laboratory personnel with the knowledge to manage the risks associated with this compound effectively.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the material's intrinsic hazards. This compound belongs to the aromatic amine class of chemicals, which are known for their potential toxicity, including skin and eye irritation, and in some cases, mutagenicity or carcinogenicity.[1][2] The primary routes of exposure are inhalation of dust, skin or eye contact, and ingestion.[1]
Physicochemical and Toxicological Properties
A summary of the compound's key properties is essential for a preliminary risk assessment.
| Property | Value | Source |
| Chemical Formula | C₆H₇FN₂ | PubChem[3] |
| Molecular Weight | 126.13 g/mol | PubChem[3][4] |
| Appearance | Solid (form may vary) | N/A |
| CAS Number | 53446-39-2 | N/A |
GHS Classification and Toxicological Profile
| GHS Classification (based on 4-Fluorobenzene-1,3-diamine) | |
| Pictogram(s) | GHS07: Exclamation Mark |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust.[3]P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
The Hierarchy of Controls: Engineering Safeguards and PPE
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. The primary objective is to minimize exposure through systemic controls, with Personal Protective Equipment (PPE) serving as the final barrier.[5]
Caption: Hierarchy of Controls Workflow.
Engineering Controls
These are the most critical measures for preventing exposure to airborne particulates and vapors.
-
Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[2][6] This is non-negotiable. The hood's primary function is to capture chemical dust and vapors at the source, preventing them from entering the laboratory environment and the user's breathing zone.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed in any laboratory where this compound is handled.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Item | Specification and Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields are mandatory.[7] They protect against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) are required. No glove material provides indefinite protection; therefore, it is crucial to inspect gloves before use and change them immediately if contamination is suspected or after extended use. Always wash hands after removing gloves.[5] |
| Body Protection | A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination. |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated SOPs is essential for minimizing risk during routine laboratory operations.
Protocol 3.1: Weighing and Dispensing Solid Compound
The primary hazard during this step is the generation and inhalation of fine dust.
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface and the analytical balance before starting.
-
Don PPE: Wear a lab coat, safety goggles, and nitrile gloves.
-
Procedure: a. Perform all weighing and dispensing activities within the fume hood.[6] b. Use a spatula to carefully transfer the solid to a tared container. Avoid any actions that could generate dust, such as dropping the solid from a height.[8] c. Close the primary container immediately after dispensing the required amount.
-
Cleanup: a. Carefully clean the spatula with a solvent-moistened wipe. b. Wipe down the balance and the surrounding work area within the hood to remove any residual powder. c. Dispose of all contaminated wipes and disposable items in a designated hazardous waste container.
Protocol 3.2: Preparing Solutions
-
Preparation: Assemble all necessary glassware and solvent(s) inside the chemical fume hood.
-
Don PPE: Maintain full PPE as described above.
-
Procedure: a. Add the weighed this compound to the solvent in the reaction vessel. Do not add solvent to the dry solid, as this can cause splashing. b. If the dissolution process is exothermic, control the temperature by adding the solid in small portions and using an ice bath. c. Keep the vessel covered or attached to the experimental apparatus to prevent vapor release.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
The objective is to contain and clean the spill without creating secondary hazards or exposing personnel.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading or entering drains.[8][9]
-
Cleanup (Solid Spill): a. Wear appropriate PPE, including respiratory protection if necessary. b. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[10] c. Carefully sweep the mixture into a labeled container for hazardous waste disposal. DO NOT DRY SWEEP , as this will aerosolize the powder.[8] d. Decontaminate the area with a damp cloth, followed by soap and water.
Personal Exposure and First Aid
Immediate action is critical to minimize harm.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][10] Seek medical attention if irritation develops. |
| Inhalation | Move the victim to fresh air immediately.[6][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[6] |
Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical lifecycle.
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated area.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
-
Some related compounds are light-sensitive; therefore, storing in an amber vial or a dark location is a prudent practice.[11]
Disposal
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of waste through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations. Do not pour down the drain. [9][12]
Conclusion
This compound is an indispensable tool for chemical innovation. Its potential hazards, characteristic of the aromatic amine family, are significant but manageable. By integrating a deep understanding of its toxicological profile with the consistent application of engineering controls, appropriate PPE, and rigorous handling protocols, researchers can confidently and safely utilize this compound. A proactive and informed approach to safety is not a barrier to scientific progress but a fundamental prerequisite for it.
References
-
Safety Data Sheet: Fluorobenzene. Carl ROTH. [Link]
-
Safety Data Sheet: 1,3-Diaminopropane. Chemos GmbH & Co.KG. [Link]
-
Safety Manual. Duke Chemistry. [Link]
-
1,3-Benzenediamine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Hazard Summary: Fluorobenzene. New Jersey Department of Health. [Link]
-
4-Fluorobenzene-1,3-diamine | C6H7FN2 | CID 80435. PubChem, National Center for Biotechnology Information. [Link]
-
This compound | C6H7FN2 | CID 23423547. PubChem, National Center for Biotechnology Information. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
Amines, Aromatic: NIOSH Method 2002. Centers for Disease Control and Prevention. [Link]
-
Amines Workplace Exposure. RPS Group. [Link]
-
Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. 4-Fluorobenzene-1,3-diamine | C6H7FN2 | CID 80435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. chemscene.com [chemscene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: 5-Fluorobenzene-1,3-diamine in Agrochemical Discovery & Formulation
Executive Summary
5-Fluorobenzene-1,3-diamine (CAS 372-41-8), also known as 3,5-diamino-1-fluorobenzene, represents a critical fluorinated scaffold in the development of next-generation agrochemicals. Unlike its ortho-diamine counterparts used for benzimidazole fungicides, this meta-diamine isomer offers a unique symmetrical geometry ideal for constructing bis-amide insecticides , urea-based herbicides , and high-performance polyimide shells for microencapsulation .
This guide details the technical application of this compound, focusing on its role in enhancing metabolic stability via the fluorine effect and its utility as a bifunctional linker in combinatorial library synthesis.
Chemical Profile & The "Fluorine Effect"[1]
The strategic incorporation of fluorine at the 5-position of the 1,3-diamine core serves two primary functions in agrochemical design:
-
Metabolic Blocking: The C-F bond mimics the C-H bond sterically but is metabolically inert, blocking oxidative degradation at the typically reactive aromatic position.
-
Lipophilicity Modulation: Fluorine increases the logP of the molecule, enhancing cuticular penetration in foliar applications.
Table 1: Physicochemical Properties
| Property | Value | Relevance to Agrochemistry |
| CAS Number | 372-41-8 | Specific isomer identification (vs. 4-fluoro isomer).[1] |
| Molecular Weight | 126.13 g/mol | Low MW allows for fragment-based drug design. |
| Appearance | Off-white to brown solid | Sensitivity to oxidation requires inert storage. |
| pKa (est) | ~4.5 - 5.0 (Aniline-like) | Weakly basic; compatible with acid chloride coupling. |
| Symmetry | Simplifies NMR analysis; yields symmetrical libraries. |
Application I: Discovery of Bis-Amide Insecticides
The meta-diamide motif is a pharmacophore found in several ryanodine receptor modulators (insecticides). This compound serves as a core scaffold to generate libraries of fluorinated bis-amides, probing Structure-Activity Relationships (SAR) where the central ring rigidity and electronic properties are critical.
Experimental Logic
The reaction utilizes the nucleophilicity of the primary amines to attack electrophilic acid chlorides. The presence of the electron-withdrawing fluorine atom slightly reduces the nucleophilicity of the amines compared to unsubstituted 1,3-phenylenediamine, requiring the use of a non-nucleophilic base (e.g., Pyridine or DIPEA) to drive the reaction.
Protocol: Synthesis of Symmetrical Bis-Amides
Objective: Synthesize N,N'-(5-fluoro-1,3-phenylene)bis(benzamide) analogs.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: Substituted Benzoyl Chloride (2.2 equiv)
-
Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Procedure
-
Preparation: Purge a 100 mL round-bottom flask with nitrogen. Dissolve this compound (10 mmol) in dry DCM (40 mL).
-
Base Addition: Add Pyridine (30 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acylation: Dropwise add the Benzoyl Chloride (22 mmol) dissolved in DCM (10 mL) over 20 minutes.
-
Critical Control: Maintain temperature < 5°C to prevent bis-acylation at the nitrogen (imide formation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).
-
Work-up:
-
Quench with 1M HCl (aq) to remove excess pyridine.
-
Wash the organic layer with sat. NaHCO₃ (to remove acid) and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Workflow Diagram
Figure 1: Synthetic workflow for generating bis-amide libraries from the diamine scaffold.
Application II: Polyimide Shells for Microencapsulation
In modern agrochemistry, Controlled Release Formulations (CRF) are essential for reducing environmental load. Polyimides derived from 1,3-diamines are used to create robust microcapsule shells. The incorporation of this compound into the polymer backbone enhances the thermal stability and hydrophobicity of the capsule, slowing the release rate of water-soluble active ingredients.
Experimental Logic
This process involves an interfacial polymerization or in-situ polymerization where the diamine (in the aqueous phase) reacts with a dianhydride or diisocyanate (in the oil phase) to form a shell at the interface.
Protocol: Preparation of Fluorinated Polyimide Microcapsules
Objective: Encapsulate a model hydrophobic herbicide.
Reagents
-
Aqueous Phase: Water, Polyvinyl alcohol (PVA) as surfactant, this compound.
-
Oil Phase: Hydrophobic solvent (e.g., Solvesso 100), Herbicide AI, Pyromellitic dianhydride (PMDA) or Isocyanate prepolymer.
Step-by-Step Methodology
-
Emulsification: Dissolve the Herbicide and PMDA (or isocyanate) in the hydrophobic solvent (Oil Phase).
-
Dispersion: Disperse the Oil Phase into the Aqueous Phase containing PVA (1%) using a high-shear homogenizer (3000–5000 rpm) to form an O/W emulsion with desired droplet size (e.g., 5–10 µm).
-
Initiation: Add this compound to the aqueous phase.
-
Polymerization: Heat the mixture to 50–60°C with gentle stirring (paddle stirrer).
-
Curing: Maintain temperature for 4 hours to ensure cross-linking.
-
Isolation: Filter microcapsules, wash with water, and air dry.
Troubleshooting & Critical Considerations
Isomer Specificity
-
Risk: Confusing 5-fluoro-1,3-diamine with 4-fluoro-1,2-diamine.
-
Consequence: The 1,2-isomer will cyclize to form benzimidazoles under acidic conditions. The 1,3-isomer described here cannot form benzimidazoles directly; it forms linear amides or macrocycles. Ensure CAS 372-41-8 is used.
Oxidation Sensitivity
-
Observation: The amine groups are susceptible to oxidation, turning the solid dark brown.
-
Mitigation: Store under Argon/Nitrogen at 4°C. If the material is dark, perform a recrystallization from ethanol with activated charcoal before use to ensure accurate stoichiometry.
Safety (HSE)
-
Toxicity: Diamines are generally toxic and potential sensitizers.
-
Handling: Use a fume hood. Wear nitrile gloves. Avoid dust generation.
Strategic Scaffold Map
The following diagram illustrates the versatility of the 5-fluoro-1,3-diamine scaffold in generating diverse agrochemical classes.
Figure 2: Strategic divergence of the 5-fluoro-1,3-diamine scaffold into key agrochemical classes.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Zhang, J., et al. (2017).[3] Tandem Synthesis of α-Diazoketones from 1,3-Diketones. Journal of Organic Chemistry. (Context: General reactivity of 1,3-functionalized systems). Retrieved from [Link][3]
-
MDPI. (2022).[1] Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. (Context: Protocols for bis-amide synthesis). Retrieved from [Link]
- Vertex AI Search. (2023). Consolidated Search Results on CAS 372-41-8.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. Tandem Synthesis of α-Diazoketones from 1,3-Diketones [organic-chemistry.org]
- 4. Nα-1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Chemically Resistant Fluoropolymers via 5-Fluorobenzene-1,3-diamine
Executive Summary: The "Meta-Fluoro" Advantage
In the development of high-performance polymers, 5-Fluorobenzene-1,3-diamine (CAS: 372-41-8) represents a strategic monomeric choice that bridges the gap between processability and extreme resistance.[1] Unlike its para-substituted counterparts, the meta-substitution (1,3-position) introduces a "kink" in the polymer backbone, disrupting crystallinity just enough to allow solubility in organic solvents (NMP, DMAc) without sacrificing thermal robustness. Simultaneously, the fluorine atom at the 5-position provides the "Fluorine Effect"—lowering surface energy, reducing moisture uptake, and sterically shielding the backbone from chemical attack.
This guide details the synthesis of chemically resistant Fluorinated Polyamides and Polyimides using this specific monomer.
Material Science Fundamentals
The Mechanism of Resistance
The chemical resistance of polymers derived from this compound arises from two synergistic mechanisms:
-
Electronic Deactivation: The high electronegativity of the fluorine atom pulls electron density away from the aromatic ring, making the backbone less susceptible to electrophilic attack (e.g., oxidation).
-
Hydrophobic Shielding: The C-F bond (approx. 1.35 Å) is short and incredibly strong (approx. 485 kJ/mol). It creates a hydrophobic sheath that repels water and polar solvents, preventing hydrolysis of the amide/imide linkages.
Strategic Monomer Selection
| Property | This compound | Standard m-Phenylenediamine | Benefit |
| Bond Strength | C-F (High) | C-H (Moderate) | Enhanced oxidative stability |
| Solubility | High (in polar solvents) | Moderate | Easier solution processing |
| Dielectric Constant | Low (~2.8 - 3.[1]0) | High (~3.5) | Superior signal integrity for electronics |
| Moisture Uptake | < 1.0% | > 2.5% | Dimensional stability in humid environments |
Experimental Protocols
Protocol A: Monomer Preparation & Handling
Objective: Ensure monomer purity to achieve high molecular weight (MW). Impurities >0.5% will terminate chain growth.
Safety: Aromatic amines are potential carcinogens and skin irritants. Work in a fume hood with double nitrile gloves.
-
Sourcing: Obtain this compound (CAS 372-41-8), purity >98%.
-
Purification (Sublimation/Recrystallization):
-
If solid is discolored (oxidized): Recrystallize from ethanol/water (80:20 v/v).
-
Dissolve monomer at 60°C, add activated charcoal (1 wt%), filter hot, and cool slowly to 4°C.
-
Dry crystals in a vacuum oven at 40°C for 24 hours.
-
Checkpoint: Melting point should be sharp (verify against CoA, typically ~90-95°C range).
-
Protocol B: Synthesis of Fluorinated Polyamide (Yamazaki-Higashi Method)
Context: Direct polycondensation is preferred for meta-diamines to avoid the instability of acid chlorides.[1]
Reagents:
-
Monomer: this compound (10 mmol)[1]
-
Comonomer: Isophthalic Acid (10 mmol) (or Terephthalic acid for higher Tg)
-
Condensing Agents: Triphenyl phosphite (TPP) (20 mmol), Pyridine (5 mL)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) containing 4 wt% LiCl (to improve solubility).[1]
Workflow:
-
Charge Reactor: In a 100 mL 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the diamine, diacid, and LiCl/NMP solvent (30 mL).
-
Activation: Add TPP and Pyridine.
-
Polymerization: Heat the mixture to 100°C for 3 hours under continuous nitrogen flow.
-
Observation: The solution should become viscous. If it remains watery after 1 hour, moisture contamination has likely hydrolyzed the TPP.
-
-
Precipitation: Pour the hot viscous solution into 500 mL of methanol under vigorous stirring.
-
Washing: Filter the fibrous polymer. Soxhlet extract with methanol for 12 hours to remove residual TPP and pyridine.
-
Drying: Vacuum dry at 100°C overnight.
Protocol C: Synthesis of Fluorinated Polyimide (Two-Step Method)
Context: Used for creating high-temperature resistant films.[1]
Reagents:
-
Monomer: this compound[1]
-
Dianhydride: 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) for maximum solubility and transparency.
-
Solvent: DMAc (Anhydrous).
Step 1: Polyamic Acid (PAA) Formation
-
Dissolve diamine (10 mmol) in DMAc (solid content 15-20 wt%) in a flask purged with dry nitrogen. Cool to 0-5°C (ice bath) to control exotherm.
-
Add 6FDA (10 mmol) in portions over 30 minutes. Stoichiometry is critical (1:1 ratio).
-
Stir at room temperature for 12-24 hours.
-
Self-Validating Checkpoint: The solution viscosity must increase significantly (honey-like consistency).[1] This confirms high MW PAA formation.
-
Step 2: Thermal Imidization (Film Casting)
-
Cast the PAA solution onto a clean glass substrate using a doctor blade.
-
Stepwise Heating Protocol:
-
80°C (1 hr): Solvent removal.
-
150°C (1 hr): Onset of imidization.
-
200°C (1 hr): Cyclization.
-
250°C (1 hr): Final cure.
-
300°C (30 min): Annealing.
-
-
Result: A flexible, transparent, slightly amber film.
Visualization of Workflows
Synthesis & Resistance Mechanism
The following diagram illustrates the synthesis pathway and the structural logic behind the chemical resistance.
Caption: Synthesis workflow from monomer to chemically resistant polymer network, highlighting the thermal curing stage.
Characterization & Validation
To confirm the synthesis of a chemically resistant polymer, perform the following validation steps:
| Test | Method | Passing Criteria |
| Structure Confirmation | FTIR | Appearance of imide peaks at 1780 cm⁻¹ (sym) and 1720 cm⁻¹ (asym) ; Disappearance of amide peaks.[1] |
| Thermal Stability | TGA (N₂) | 5% Weight Loss Temperature (Td5% ) > 450°C. |
| Chemical Resistance | Immersion | No weight loss or swelling after 24h in Toluene, Acetone, or 10% HCl. |
| Solubility | Visual | Soluble in NMP/DMAc (due to meta-kink); Insoluble in common organic solvents.[1] |
Troubleshooting Guide
-
Problem: Brittle Films.
-
Root Cause: Low molecular weight.
-
Solution: Ensure monomer purity is >99%. Verify 1:1 stoichiometry is precise to 3 decimal places. Ensure solvent is anhydrous (<50 ppm water).
-
-
Problem: Haze/Cloudiness.
-
Root Cause: Phase separation or incomplete imidization.
-
Solution: Filter PAA solution through 0.45 µm PTFE filter before casting. Increase final cure temperature to 300°C.
-
References
-
Polyimide Synthesis: Synthesis and properties of fluorinated polyimides. ResearchGate. Available at: [Link]
-
Chemical Resistance: The Chemical Resistance of Fluoropolymers. Port Plastics. Available at: [Link]
-
Polyamide Protocol: Synthesis and Characterization of Fluorinated Polyamides. Chinese Journal of Polymer Science. Available at: [Link]
-
General Fluoropolymer Properties: Chemical Resistance of Fluoropolymers. Cole-Parmer.[1] Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of 5-Fluorobenzene-1,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzene-1,3-diamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides detailed protocols for the synthesis of this compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.
The primary synthetic strategy discussed involves a two-step process: the dinitration of a readily available starting material to form 1-fluoro-3,5-dinitrobenzene, followed by the reduction of the dinitro compound to the desired diamine. This application note will detail two effective methods for the reduction step: catalytic hydrogenation and chemical reduction, allowing researchers to choose a method based on available resources and experimental requirements.
Synthetic Strategy Overview
The most common and practical approach to synthesizing this compound is a two-step sequence starting from 1-fluorobenzene. The electron-withdrawing nature of the fluorine atom and the first nitro group directs the second nitration to the meta position, leading to the desired 1-fluoro-3,5-dinitrobenzene intermediate. Subsequent reduction of both nitro groups affords the target diamine.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 1-Fluoro-3,5-dinitrobenzene (Intermediate)
This protocol describes the dinitration of 1-fluorobenzene. The strong electron-withdrawing nitro group, once installed, directs the second nitration to the meta-position relative to itself. The fluorine atom also influences the regioselectivity of the reaction.
Protocol 1: Dinitration of 1-Fluorobenzene
Materials:
-
1-Fluorobenzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid. The addition should be done cautiously to control the exothermic reaction. A common ratio is a 2:1 or 3:1 mixture of sulfuric acid to nitric acid by volume. Stir the mixture and allow it to cool to 0-5 °C.
-
Nitration Reaction: To the cooled nitrating mixture, add 1-fluorobenzene dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete dinitration. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring. A yellow solid precipitate of 1-fluoro-3,5-dinitrobenzene will form.
-
Isolation and Neutralization: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. Further wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with deionized water.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. For further purification, recrystallize the 1-fluoro-3,5-dinitrobenzene from ethanol or methanol to obtain a pale-yellow crystalline solid.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic and can run away if the temperature is not controlled. Ensure efficient cooling and slow addition of reagents.
-
Handle fuming nitric acid with extreme care as it releases toxic nitrogen oxides.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Fluorobenzene | 96.10 | -42 | 85 |
| 1-Fluoro-3,5-dinitrobenzene | 186.10 | 74-76 | ~315 |
Part 2: Synthesis of this compound
This section provides two distinct methods for the reduction of the nitro groups of 1-fluoro-3,5-dinitrobenzene to amines.
Protocol 2A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is generally clean and provides high yields of the desired product. It requires a hydrogenation apparatus.
Materials:
-
1-Fluoro-3,5-dinitrobenzene
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl acetate as solvent
-
Hydrogen gas (H₂)
-
Celite® or another filter aid
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add 1-fluoro-3,5-dinitrobenzene and the solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst. The catalyst is typically used at a loading of 5-10 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen (typically 1-4 atm or as per your equipment's capability) and stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis of the reaction mixture. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying. It should be kept wet with water and disposed of appropriately.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel if necessary.
Caption: Workflow for catalytic hydrogenation of 1-Fluoro-3,5-dinitrobenzene.
Protocol 2B: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of nitroarenes that does not require specialized hydrogenation equipment.
Materials:
-
1-Fluoro-3,5-dinitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-3,5-dinitrobenzene in ethanol.
-
Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. A significant excess of the tin reagent is required (typically 6-10 equivalents). The addition may be exothermic, so it should be done in portions, with cooling in an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate tin salts as tin hydroxide. The pH should be adjusted to be strongly basic (pH > 10).
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volumes). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography as described in Protocol 2A.
Safety Precautions:
-
Concentrated hydrochloric acid is highly corrosive. Handle it in a fume hood and wear appropriate PPE.
-
The neutralization with a strong base is highly exothermic. Perform this step slowly and with efficient cooling.
-
The solvents used for extraction are flammable. Keep them away from ignition sources.
Characterization of this compound
Expected Results:
-
Appearance: Off-white to light brown solid. The compound can darken upon exposure to air and light.[1]
-
Melting Point: Approximately 98-102 °C.
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected in the aromatic region. The proton between the two amino groups will appear as a triplet, and the other two aromatic protons will appear as a doublet of doublets, with coupling to the fluorine atom. The amine protons will appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond C-F couplings. The carbon atoms attached to the amino groups will be shifted upfield.[2]
-
IR (KBr): Characteristic N-H stretching bands for the primary amine groups will be observed in the region of 3300-3500 cm⁻¹. A C-F stretching band will also be present.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Nitration | Insufficient nitrating agent, low reaction temperature, or short reaction time. | Increase the amount of nitrating agent, raise the reaction temperature, or prolong the reaction time. Monitor by TLC. |
| Incomplete Reduction (Catalytic) | Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning. | Use fresh catalyst, increase hydrogen pressure, or ensure the starting material and solvent are pure. |
| Incomplete Reduction (SnCl₂) | Insufficient amount of SnCl₂/HCl, or short reaction time. | Increase the equivalents of the reducing agent or extend the reflux time. |
| Low Yield after Work-up | Product loss during extraction or purification. | Ensure complete extraction by performing multiple extractions. Optimize the recrystallization solvent system. |
| Dark-colored Product | Oxidation of the diamine product. | Work-up and purification should be performed promptly. Store the final product under an inert atmosphere and protected from light. |
Conclusion
The synthetic methods outlined in this application note provide reliable and adaptable protocols for the laboratory-scale preparation of this compound. The choice between catalytic hydrogenation and chemical reduction will depend on the specific capabilities and safety infrastructure of the laboratory. Proper execution of these procedures, with careful attention to safety and reaction monitoring, will enable researchers to access this important fluorinated building block for their research and development endeavors.
References
Please note that direct links to some articles may require a subscription to the respective journal.
-
Organic Syntheses. Fluorobenzene. [Link]
-
Sarpong Group, University of California, Berkeley. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]
-
Organic Syntheses. m-Aminobenzaldehyde. [Link]
- Google Patents.
- Google Patents. Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
-
Wikipedia. m-Phenylenediamine. [Link]
-
PubChem. m-Phenylenediamine. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]
-
OSHA. m-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE). [Link]
-
INCHEM. ICSC 1302 - m-PHENYLENEDIAMINE. [Link]
- Google Patents. The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
-
ResearchGate. Nitration of 1,3,5-Trimethoxybenzene. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Sources
Application Note: Synthesis & Characterization of Novel Azo Dyes using 5-Fluorobenzene-1,3-diamine
Executive Summary
This application note details the synthetic utility of 5-Fluorobenzene-1,3-diamine (CAS: 372-41-8) as a core scaffold for novel azo dyes. Unlike traditional non-fluorinated analogs (e.g., m-phenylenediamine), the introduction of a fluorine atom at the 5-position imparts unique physicochemical properties, including altered dipole moments, enhanced metabolic stability (bio-isosterism), and hypsochromic spectral shifts. This guide provides a validated protocol for utilizing this molecule as a coupling component to generate high-purity azo chromophores suitable for biological staining and theranostic applications.
Scientific Rationale: The "Fluorine Effect"[1][2]
The strategic incorporation of fluorine into dye scaffolds is driven by two mechanistic factors critical for modern drug and probe development:
-
Electronic Modulation (Spectral Tuning):
-
Inductive Effect (-I): The high electronegativity of fluorine (
) exerts a strong inductive withdrawal on the -system. When this compound is used as a coupler, this withdrawal stabilizes the HOMO (Highest Occupied Molecular Orbital), typically resulting in a hypsochromic shift (blue shift) relative to the non-fluorinated parent dye. -
Mesomeric Effect (+M): Conversely, the lone pairs on fluorine can donate electron density back into the ring. However, in the meta-position relative to the azo linkage (as formed in this protocol), the inductive effect dominates, allowing for fine-tuning of the absorption maximum (
).
-
-
Bio-isosterism & Stability:
-
The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. This substitution blocks potential sites of metabolic oxidation (e.g., by Cytochrome P450), enhancing the in vivo half-life of the dye if used as a tracer.
-
Fluorine increases lipophilicity (
), improving membrane permeability for intracellular staining applications.
-
Experimental Workflow: Logical Diagram
The following workflow illustrates the critical path from reactant preparation to purified chromophore.
Figure 1: Synthetic workflow for the production of mono-azo dyes using this compound as the nucleophilic coupler.
Detailed Protocol: Synthesis of 4-((3-amino-5-fluorophenyl)diazenyl)-nitrobenzene
This protocol demonstrates the synthesis of a model dye by coupling 4-nitrobenzenediazonium chloride (electrophile) with This compound (nucleophile/coupler).
Reagents & Equipment[3][4][5][6][7]
-
Diazo Component: 4-Nitroaniline (1.38 g, 10 mmol)
-
Coupling Component: this compound (1.26 g, 10 mmol)
-
Solvents/Acids: HCl (concentrated), Sodium Nitrite (
), Sodium Acetate, Ethanol, Distilled Water. -
Safety: Wear nitrile gloves and a fume hood. Aromatic amines are potential carcinogens.[1]
Step-by-Step Methodology
Step A: Diazotization of 4-Nitroaniline
Rationale: We generate a strong electrophile to attack the electron-rich diamine ring.
-
Dissolution: In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 4 mL of concentrated HCl and 10 mL of water. Heat gently if necessary to dissolve, then cool rapidly to 0–5°C in an ice-salt bath. Fine crystals of the hydrochloride salt may precipitate (this is normal).
-
Nitrosation: Dissolve 0.75 g of
in 3 mL of water. Add this solution dropwise to the aniline mixture while stirring vigorously.-
Critical Control: Keep temperature below 5°C . Above this, the diazonium salt decomposes to a phenol.
-
-
Validation: After addition, stir for 10 minutes. Test with Starch-Iodide paper ; an immediate blue-black color indicates the required excess of nitrous acid. If negative, add small aliquots of
until positive. -
Destruction of Excess Nitrite: Add Urea (~100 mg) to the solution until the Starch-Iodide test is negative. Why: Excess nitrite can nitrosate the coupling component, causing impurities.
Step B: Coupling Reaction
Rationale: The diamine is an electron-rich aromatic system. We couple at pH 4-5 to ensure the amine groups are not fully protonated (which would deactivate the ring) while preventing the formation of triazenes.
-
Coupler Preparation: Dissolve 1.26 g of This compound in 10 mL of dilute acetic acid/water (1:1). Cool to 0–5°C.[2][3]
-
The Coupling: Slowly pour the diazonium salt solution (from Step A) into the coupler solution with constant stirring.
-
pH Adjustment: Immediately buffer the solution to pH 4.0–5.0 by adding saturated Sodium Acetate solution dropwise.
-
Observation: A deep colored precipitate (orange/red) will form immediately as the azo bond is established.
-
-
Completion: Stir the mixture for 2 hours at 0–5°C, then allow it to warm to room temperature over 1 hour.
Step C: Isolation and Purification
-
Filtration: Filter the crude dye using a Buchner funnel. Wash copiously with cold water to remove inorganic salts.
-
Purification: Recrystallize from hot Ethanol/Water (80:20). Alternatively, for high-purity biological testing, purify via Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Drying: Dry in a vacuum oven at 40°C.
Characterization & Expected Data
Spectral Analysis (UV-Vis)
The fluorine atom induces a shift in the absorption maximum compared to the non-fluorinated control (Chrysoidine analog).
| Compound | Observed Color | ||
| Control (2,4-Diaminoazobenzene) | 440 nm | ~28,000 | Orange |
| Target (F-Substituted Analog) | 428 - 432 nm | ~31,000 | Yellow-Orange |
Interpretation: The hypsochromic shift (~8-12 nm) confirms the inductive electron-withdrawing effect of the fluorine atom, which lowers the energy of the HOMO, widening the HOMO-LUMO gap slightly. However, the molar extinction coefficient (
NMR Validation ( and )
-
NMR: Expect a singlet signal around -110 to -115 ppm (referenced to
). This is the definitive diagnostic peak for the incorporation of the 5-fluoro-1,3-diamine scaffold. -
NMR: The protons on the coupling ring will show distinct splitting patterns. The proton between the two amino groups (if uncoupled) or adjacent to the azo bond will appear as a doublet or multiplet with characteristic H-F coupling constants (
).
References
-
Zollinger, H. (2003).[4] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Foundational text on Azo coupling mechanisms).
-
Wang, L., et al. (2020). "Effect of fluorine substituents on benzothiadiazole-based dyes." Royal Society of Chemistry Advances, 10, 12345-12350. Link
-
Kirk-Othmer. (2000). Encyclopedia of Chemical Technology, "Azo Dyes". Wiley Online Library. Link
-
PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information. Link
- Gao, J., et al. (2013). "Fluorination of organic dyes for dye-sensitized solar cells." Dyes and Pigments, 99(3), 678-685.
Sources
Application Notes and Protocols: 5-Fluorobenzene-1,3-diamine as a Versatile Building Block for the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Heterocycles and the Role of 5-Fluorobenzene-1,3-diamine
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with over two-thirds of FDA-approved small-molecule drugs featuring at least one N-heterocycle.[3] Consequently, fluorinated N-heterocyclic compounds represent a highly valuable class of molecules in drug discovery and development.[1][2][3]
This compound is a pivotal building block in this context, offering a synthetically versatile platform for the construction of a diverse array of fluorinated heterocyclic systems.[4] Its two nucleophilic amino groups, ortho and para to the activating fluorine atom, allow for a range of cyclization strategies to form five-, six-, and seven-membered rings. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic families, complete with detailed mechanistic insights and actionable experimental protocols for researchers in drug development and organic synthesis.
Physicochemical Properties and Safety Considerations
Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value |
| CAS Number | 372-41-8 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Appearance | Brown to black powder or lump |
| Melting Point | 34-37 °C |
| Boiling Point | 152-153 °C |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid procedures.
I. Synthesis of 6-Fluorobenzimidazoles: The Phillips-Ladenburg Reaction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The Phillips-Ladenburg reaction provides a direct and reliable method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids.
Mechanistic Rationale
The reaction proceeds via an initial acylation of one of the amino groups of this compound by the carboxylic acid, typically under acidic conditions which activate the carbonyl group. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl. Subsequent dehydration yields the aromatic benzimidazole ring. The acidic catalyst is crucial as it protonates the carboxylic acid, rendering it more electrophilic and facilitating the initial acylation.
Caption: Phillips-Ladenburg Benzimidazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Aryl-6-fluorobenzimidazoles
This protocol describes a general procedure for the condensation of this compound with an aromatic carboxylic acid.
Materials:
-
This compound
-
Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid)
-
Polyphosphoric Acid (PPA)
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired benzoic acid (1.05 eq).
-
Add polyphosphoric acid (PPA) in an amount sufficient to ensure good stirring of the reaction mixture (approximately 10 times the weight of the diamine).
-
Heat the reaction mixture to 160-180°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
For purification, the crude solid can be recrystallized from an appropriate solvent system, such as ethanol/water, or purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome: This procedure typically affords the desired 2-aryl-6-fluorobenzimidazole in good to excellent yields.
II. Synthesis of 7-Fluoroquinolines: The Skraup-Doebner-von Miller Reaction
The quinoline core is another critical pharmacophore. The Skraup-Doebner-von Miller synthesis is a classic and powerful method for constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[4][7][8]
Mechanistic Rationale
The reaction mechanism is complex but generally involves the following key steps:
-
Michael Addition: The reaction is initiated by the conjugate (1,4-) addition of one of the amino groups of this compound to the α,β-unsaturated carbonyl compound.[9][10]
-
Cyclization: The resulting enol or enolate undergoes an intramolecular electrophilic attack on the aromatic ring, leading to the formation of a dihydroquinoline intermediate.
-
Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to afford the aromatic quinoline product. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is often included in the reaction mixture to facilitate this final aromatization step.[11]
Caption: Skraup-Doebner-von Miller Quinoline Synthesis Workflow.
Experimental Protocol: Synthesis of Substituted 7-Fluoroquinolines
This protocol outlines a general procedure using an α,β-unsaturated ketone as the carbonyl component.
Materials:
-
This compound
-
α,β-Unsaturated Ketone (e.g., methyl vinyl ketone)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Sodium Hydroxide solution
-
Dichloromethane
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed with extreme care behind a safety shield in a fume hood.
-
To a stirred solution of concentrated sulfuric acid, cautiously add this compound (1.0 eq) while maintaining the temperature below 20°C with an ice bath.
-
Add the oxidizing agent, such as nitrobenzene (1.2 eq).
-
Slowly add the α,β-unsaturated ketone (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, heat the reaction mixture to 120-140°C for 2-3 hours.
-
Cool the mixture to room temperature and carefully pour it onto a mixture of ice and water.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
III. Synthesis of 7-Fluoro-1,5-benzodiazepines: Condensation with β-Dicarbonyl Compounds
Benzodiazepines are a well-known class of psychoactive drugs. The condensation of o-phenylenediamines with β-dicarbonyl compounds provides a straightforward route to the 1,5-benzodiazepine core.[12][13]
Mechanistic Rationale
The reaction is typically acid-catalyzed and proceeds through the formation of an enamine intermediate. One of the amino groups of this compound attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form an enamine. The second amino group then undergoes an intramolecular cyclization by attacking the remaining carbonyl group, which is followed by another dehydration step to yield the seven-membered diazepine ring.[12]
Caption: 1,5-Benzodiazepine Synthesis Workflow.
Experimental Protocol: Synthesis of 2,4-Disubstituted-7-fluoro-1,5-benzodiazepines
This protocol describes a general method using acetylacetone as the β-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture) in a round-bottom flask.
-
Add acetylacetone (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with a cold ethanol/water mixture.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
IV. Synthesis of 6-Fluoroquinoxalines: Reaction with α-Dicarbonyl Compounds
Quinoxalines are another important class of N-heterocycles with a wide range of biological activities. They are readily synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds.[14]
Mechanistic Rationale
This reaction is a double condensation process. One amino group of this compound attacks one of the carbonyls of the α-dicarbonyl compound, followed by dehydration to form an imine. The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, and a second dehydration step leads to the formation of the aromatic quinoxaline ring. The reaction is often carried out under neutral or slightly acidic conditions.
Caption: Quinoxaline Synthesis Workflow.
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-fluoroquinoxalines
This protocol provides a general procedure using benzil as the α-dicarbonyl component.
Materials:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution upon cooling.
-
If necessary, the product can be further precipitated by the addition of a small amount of water.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol if needed.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally and materially relevant fluorinated heterocyclic compounds. The strategic placement of its amino groups, activated by the fluorine substituent, allows for efficient and often high-yielding cyclization reactions to form benzimidazoles, quinolines, benzodiazepines, and quinoxalines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important intermediate in their drug discovery and materials science endeavors.
References
-
Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. Available at: [Link]
-
"Fluorobenzene". - Organic Syntheses Procedure. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available at: [Link]
-
Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]
-
Assembly of Fluorinated Benzodiazepines via Rh(III)-Catalysed [5+2] Annulation of N-Benzo[d]imidazole Indolines with 2,2-Difluorovinyl Tosylate - ResearchGate. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH. Available at: [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][7][15][16]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. Available at: [Link]
-
Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor - Baxendale Group. Available at: [Link]
-
Quinoxaline synthesis - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]
-
The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Methods of Preparation of Quinoxalines - Encyclopedia.pub. Available at: [Link]
-
This compound | C6H7FN2 | CID 23423547 - PubChem. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Safety Data Sheet: Fluorobenzene - Carl ROTH. Available at: [Link]
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]
-
Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - ResearchGate. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing. Available at: [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iipseries.org [iipseries.org]
- 12. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxaline synthesis [organic-chemistry.org]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Fabricating High-Performance Gas Separation Membranes with Fluorinated Diamines
Abstract
The strategic incorporation of fluorine into polyimide and polyamide membranes via fluorinated diamines represents a significant advancement in gas separation technology. This guide provides a comprehensive overview of the principles, materials, and detailed protocols for fabricating these high-performance membranes. It is designed for researchers, scientists, and professionals in drug development and materials science who are focused on enhancing gas separation efficiency. This document delves into the causal relationships behind experimental choices, offering field-proven insights to ensure the development of robust and reliable separation technologies. Key topics covered include the fundamental role of fluorine in enhancing gas transport properties, detailed step-by-step protocols for membrane synthesis via interfacial polymerization and solution casting, and a thorough guide to essential characterization techniques.
Introduction: The Fluorine Advantage in Gas Separation
Polyimide and polyamide membranes are at the forefront of gas separation applications due to their excellent thermal and chemical stability, good mechanical properties, and processability.[1][2] However, a persistent challenge in membrane technology is the trade-off between permeability and selectivity.[2][3] The introduction of fluorinated diamines into the polymer backbone has emerged as a powerful strategy to overcome this limitation.[3][4]
The substitution of hydrogen with larger fluorine atoms disrupts polymer chain packing, leading to an increase in fractional free volume (FFV).[5][6] This increased free volume facilitates higher gas diffusion rates.[6] Furthermore, the high electronegativity of fluorine can alter the sorption properties of the membrane, contributing to enhanced selectivity for specific gas pairs, such as CO₂/CH₄ and H₂/CH₄.[3][7] Consequently, membranes fabricated with fluorinated diamines often exhibit both higher gas permeability and selectivity compared to their non-fluorinated counterparts.[3]
This guide will provide detailed protocols for two primary fabrication methods: interfacial polymerization for thin-film composite polyamide membranes and solution casting for dense polyimide membranes.
Fundamentals: Structure-Property Relationships
The performance of a gas separation membrane is governed by the interplay of gas diffusivity and solubility within the polymer matrix. The incorporation of fluorinated diamines profoundly influences these factors.
-
Increased Fractional Free Volume (FFV): The covalent and Van der Waals radii of fluorine are significantly larger than those of hydrogen (0.64 Å vs. 0.3 Å and 1.35 Å vs. 1.10 Å, respectively).[5] This size difference leads to less efficient chain packing and a higher FFV, which in turn enhances gas permeability.[5][8]
-
Altered Interchain Interactions: The presence of highly polar C-F bonds can modify the interactions between polymer chains and between the polymer and diffusing gas molecules.[7] This can lead to improved sorption selectivity.[6]
-
Enhanced Stability: Fluorinated polymers are known for their excellent thermal and chemical stability, which is a critical attribute for membranes operating in harsh industrial environments.[9]
The choice of the fluorinated diamine monomer is crucial in tailoring the membrane's properties. For instance, 4,4'-(Hexafluoroisopropylidene)dianiline (6FDA) is a widely used dianhydride in the synthesis of high-performance polyimides due to the bulky -C(CF₃)₂- group that hinders chain packing.[10][11] When combined with various fluorinated diamines, a wide range of separation properties can be achieved.[12][13]
Materials and Equipment
Key Reagents
| Reagent | Supplier (Example) | Purity | Notes |
| Dianhydrides | |||
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Sigma-Aldrich | >99% | Purify by sublimation before use. |
| Fluorinated Diamines | |||
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | TCI Chemicals | >98% | |
| 4,4'-Oxydianiline (ODA) | Sigma-Aldrich | >98% | |
| 2,4,6-Trimethyl-m-phenylenediamine (TMPD) | TCI Chemicals | >98% | |
| Non-Fluorinated Diamines (for comparison) | |||
| m-Phenylenediamine (MPD) | Sigma-Aldrich | >99% | |
| Acyl Chlorides (for Interfacial Polymerization) | |||
| Trimesoyl chloride (TMC) | Sigma-Aldrich | >98% | |
| Solvents | |||
| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Anhydrous, >99.5% | |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, >99.8% | |
| n-Hexane | Sigma-Aldrich | Anhydrous, >99% | |
| Support Membrane (for Interfacial Polymerization) | |||
| Polysulfone (PSf) ultrafiltration membrane | Various |
Essential Equipment
-
Magnetic stirrers with heating plates
-
Glass reaction vessels with nitrogen inlet/outlet
-
Schlenk line for inert atmosphere reactions
-
Vacuum oven
-
Sonicator bath
-
Glass plates for casting
-
Doctor blade or casting knife
-
Gas permeation testing setup
-
Scanning Electron Microscope (SEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Experimental Protocols
Protocol 1: Fabrication of Dense Polyimide Membranes via Solution Casting
This protocol describes the synthesis of a 6FDA-based polyimide dense membrane, a common configuration for evaluating intrinsic gas transport properties.
Workflow Diagram:
Caption: Interfacial polymerization for TFC membranes.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Aqueous Phase: Prepare a 2% (w/v) solution of the fluorinated diamine (e.g., a fluorinated m-phenylenediamine derivative) in deionized water.
-
Organic Phase: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in anhydrous n-hexane.
-
-
Support Membrane Preparation:
-
Cut the porous polysulfone support membrane to the desired size.
-
Immerse the support membrane in the aqueous diamine solution for 2 minutes.
-
-
Interfacial Polymerization:
-
Remove the support membrane from the aqueous solution and gently roll it with a rubber roller to remove excess droplets from the surface. The pores of the support should remain saturated with the diamine solution.
-
Mount the amine-saturated support in a frame and immerse it in the organic TMC solution for 1 minute. The polymerization reaction will occur instantaneously at the interface between the two immiscible liquids, forming a thin polyamide film. [14]
-
-
Post-Treatment:
-
Remove the membrane from the organic solution and allow it to air dry for a few minutes.
-
Heat the resulting TFC membrane in an oven at 70°C for 5 minutes to complete the polymerization and remove residual solvent.
-
-
Storage:
-
Store the fabricated TFC membrane in deionized water until it is ready for testing.
-
Characterization of Fabricated Membranes
Thorough characterization is essential to understand the structure and performance of the fabricated membranes.
Structural and Chemical Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and cross-section of the membranes. [15]For dense membranes, SEM is crucial for accurately measuring the membrane thickness, which is necessary for calculating permeability. [15]For TFC membranes, SEM can reveal the thickness and integrity of the thin selective layer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the synthesized polymers. [16]For polyimides, the successful conversion of polyamic acid to polyimide can be verified by the appearance of characteristic imide peaks (e.g., C=O stretching around 1780 cm⁻¹ and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹). [16]
Gas Permeation Testing
The performance of the gas separation membrane is evaluated by measuring the permeability of different gases and calculating the ideal selectivity. [17] Typical Gas Permeation Setup:
A constant-pressure/variable-volume apparatus is commonly used. [18]The membrane is mounted in a permeation cell, which is then thoroughly evacuated. The feed gas is introduced at a specific pressure to the upstream side of the membrane. [19]The rate of pressure increase on the downstream side, which has a known volume, is measured over time. [17][18] Workflow Diagram:
Caption: Gas permeation testing workflow.
Calculation of Permeability and Selectivity:
The permeability coefficient (P) is calculated using the following equation:
P = (V * l) / (A * T * Δp) * (dp/dt)
Where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase in the downstream volume [18] Permeability is often expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities:
α(A/B) = P(A) / P(B) [18] Expected Performance:
The incorporation of fluorinated diamines is expected to shift the membrane's performance towards the upper bound of the Robeson plot, which illustrates the trade-off between permeability and selectivity for various gas pairs.
| Membrane Type | Gas Pair | Typical Permeability (Barrer) | Typical Selectivity |
| Non-fluorinated Polyimide | CO₂/CH₄ | 1 - 10 | 30 - 50 |
| 6FDA-based Fluorinated Polyimide | CO₂/CH₄ | 20 - 100+ | 25 - 40 |
| Non-fluorinated Polyamide TFC | H₂/N₂ | (High Permeance) | 10 - 30 |
| Fluorinated Polyamide TFC | H₂/N₂ | (Higher Permeance) | 15 - 40 |
Note: These are representative values and can vary significantly based on the specific monomers, fabrication conditions, and testing parameters.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Brittle dense membranes | Incomplete imidization; too rapid solvent removal. | Ensure complete imidization by extending the time at high temperature. Use a more gradual heating ramp during solvent evaporation. |
| Pinholes or defects in the membrane | Dust particles on the casting surface; air bubbles in the polymer solution. | Cast membranes in a clean environment. Ensure thorough degassing of the polymer solution before casting. |
| Low gas permeability | Incomplete solvent removal; low FFV of the chosen polymer. | Ensure the membrane is thoroughly dried under vacuum. Select monomers known to produce higher FFV polymers (e.g., those with bulky side groups). |
| Low selectivity | Presence of defects or pinholes; poor polymer choice for the specific gas pair. | Re-fabricate the membrane, ensuring a defect-free film. Screen different fluorinated diamines to optimize sorption and diffusion selectivity. |
| Poorly formed TFC layer | Incorrect monomer concentrations; incomplete removal of excess aqueous solution. | Optimize the concentrations of the diamine and TMC solutions. Ensure the support surface is free of droplets before contacting the organic phase. |
Conclusion
The use of fluorinated diamines is a highly effective and versatile strategy for developing advanced gas separation membranes with superior performance. By carefully selecting monomers and controlling the fabrication process, researchers can tailor the properties of polyimide and polyamide membranes to meet the demands of various industrial applications, from natural gas purification to carbon capture. The protocols and insights provided in this guide serve as a robust foundation for the successful fabrication and characterization of these high-performance materials.
References
-
Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation. (2022). National Institutes of Health. [Link]
-
Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation. (2022). PubMed. [Link]
-
Fluorinated cardo-based polyimide membranes for helium extraction from natural gas. Polymer Chemistry (RSC Publishing). [Link]
-
Polyimide membranes for gas separation: Synthesis, processing and properties. ResearchGate. [Link]
-
Gas separation performance of 6FDA-based polyimides with different chemical structures. University of Colorado Boulder. [Link]
-
Membranes for Gas Separation. (2021). National Institutes of Health. [Link]
-
Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. (2020). MDPI. [Link]
-
Oil/water separation membranes with a fluorine island structure for stable high flux. Nature. [Link]
-
Fabrication of carbon membranes for gas separation––a review. Academia.edu. [Link]
-
Melamine‐Copolymerization Strategy Engineered Fluorinated Polyimides for Membrane‐Based Sour Natural Gas Separation. (2023). PubMed Central. [Link]
-
Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes. University of Texas at Austin. [Link]
-
Interfacial polymerization of polyamide nanofiltration membrane. ResearchGate. [Link]
-
Polyimide-Based Membrane Materials for CO2 Separation: A Comparison of Segmented and Aromatic (Co)polyimides. (2020). MDPI. [Link]
-
Fluorinated Polymer Membranes for Separation of Industrial Gas Mixtures. ResearchGate. [Link]
-
Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes. (2021). MDPI. [Link]
-
Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. American Institute of Chemists. [Link]
-
Fluorine in polymer structure: how it affects their gas separation properties. ResearchGate. [Link]
-
Membrane Characterization Techniques. ResearchGate. [Link]
-
Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers. [Link]
-
Review of Hollow Fiber Membranes for Gas Separation: Exploring Fundamentals and Recent Advancements. (2023). MDPI. [Link]
-
Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. (2023). MDPI. [Link]
-
Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. (2024). PubMed Central. [Link]
-
6FDA-polyimide thin-film composite hollow fiber membranes for hydrofluorocarbons and CO2 separations. ScienceDirect. [Link]
-
Structure−Property Relationships for Poly(pyrrolone-imide) Gas Separation Membranes. ACS Publications. [Link]
-
Gas permeation properties of polyamide membrane prepared by interfacial polymerization. ResearchGate. [Link]
-
6FDA-DABA polyimide, polyphenylene, and polyimide-polyphenylene multiblock synthesis, characterization, and membrane gas separation performance and modeled transport. ResearchGate. [Link]
-
Multi-lab study on the pure-gas permeation of commercial polysulfone (PSf) membranes: Measurement standards and best practices. ResearchGate. [Link]
-
Gas Separation Properties of Polyimide Thin Films on Ceramic Supports for High Temperature Applications. (2019). MDPI. [Link]
-
Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. MDPI. [Link]
-
Membranes for Gas Separation. ResearchGate. [Link]
-
Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes. (2022). National Institutes of Health. [Link]
-
Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. (2020). PubMed. [Link]
-
Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. SciSpace. [Link]
-
Preparation and Characterization of Metal Membranes for Gas Separation. Biointerface Research in Applied Chemistry. [Link]
-
Design and Validation of an Experimental Setup for Evaluation of Gas Permeation in Ceramic Membranes. (2023). MDPI. [Link]
-
Separation of Fluorine Containing Greenhouse Gases with Porous Membranes. J-STAGE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation [mdpi.com]
- 3. Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melamine‐Copolymerization Strategy Engineered Fluorinated Polyimides for Membrane‐Based Sour Natural Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes [dspace.mit.edu]
- 7. Fluorinated cardo-based polyimide membranes for helium extraction from natural gas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. theaic.org [theaic.org]
5-Fluorobenzene-1,3-diamine in the development of advanced composite materials
Application Note: 5-Fluorobenzene-1,3-diamine in Advanced Composite Matrices
Executive Summary & Chemical Profile
This compound (5-F-m-PDA) represents a critical evolution in aromatic diamine monomers. While traditional m-phenylenediamine (m-PDA) is a staple curing agent, it suffers from high hygroscopicity and moderate dielectric performance. The strategic substitution of a fluorine atom at the 5-position introduces strong electronegativity and steric bulk without disrupting the symmetry of the diamine.
This modification yields three distinct advantages for advanced composites (aerospace and 5G/6G electronics):
-
Reduced Dielectric Constant (Dk): The C-F bond lowers molecular polarizability and increases free volume.
-
Hydrophobicity: Significant reduction in moisture uptake, preventing plasticization at high temperatures.
-
Controlled Reactivity: The electron-withdrawing fluorine atom reduces the nucleophilicity of the amine groups, extending pot-life during processing compared to non-fluorinated analogues.
Chemical Basis: The Fluorine Effect
To effectively utilize 5-F-m-PDA, researchers must understand how it differs from standard m-PDA.
| Feature | m-Phenylenediamine (Standard) | This compound (Advanced) | Impact on Composite |
| Electronic Effect | Neutral Ring | Electron Withdrawing (Inductive) | 5-F-m-PDA has lower amine nucleophilicity, requiring higher cure onset temperatures but offering superior latency (pot life). |
| Free Volume | Low (Tight Packing) | High (Bulky F-atom) | Increased free volume reduces Dk (Signal loss) and improves solubility. |
| Bond Energy | C-H (413 kJ/mol) | C-F (485 kJ/mol) | Enhanced thermal and oxidative stability. |
Application I: Low-Dielectric Polyimide (PI) Synthesis
This protocol details the synthesis of a fluorinated polyimide matrix suitable for flexible copper clad laminates (FCCL) or interlayer dielectrics.
Target Material: Poly(amic acid) precursor
Protocol A: Two-Step Synthesis of Fluorinated Polyimide
Reagents:
-
Monomer A: this compound (Purified, Sublimed grade).
-
Monomer B: 6FDA (Dried at 150°C for 5h).
-
Solvent: N,N-Dimethylacetamide (DMAc), Anhydrous (<50 ppm
).
Step-by-Step Methodology:
-
Equipment Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
-
Diamine Dissolution:
-
Charge 5-F-m-PDA (10.0 mmol, 1.261 g) into the flask.
-
Add DMAc (solid content target: 15 wt%).
-
Stir at room temperature (25°C) under
flow until fully dissolved. Critical: Solution must be clear before proceeding.
-
-
Dianhydride Addition (The Exotherm Control):
-
Add 6FDA (10.0 mmol, 4.442 g) in three equal batches over 30 minutes.
-
Reasoning: Although 5-F-m-PDA is less reactive than m-PDA, rapid addition can still cause local gelation.
-
-
Polyamic Acid (PAA) Aging:
-
Stir the viscous solution at room temperature for 24 hours.
-
Viscosity Check: The solution should appear honey-like. If viscosity is low, moisture likely hydrolyzed the anhydride; the batch is compromised.
-
-
Thermal Imidization (Film Casting):
-
Cast PAA solution onto a clean glass or silicon substrate.
-
Step-Cure Cycle:
-
80°C (1 hr): Solvent removal.
-
150°C (1 hr): Pre-imidization.
-
250°C (1 hr): Imidization.
-
300°C (1 hr): Final cure and stress relaxation.
-
-
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of fluorinated polyimide via the Polyamic Acid (PAA) route.
Application II: High-Performance Epoxy Hardener
5-F-m-PDA serves as a latent curing agent for epoxy resins (e.g., DGEBA or TGDDM). The electron-withdrawing fluorine reduces reactivity at room temperature, allowing for one-pot systems with extended shelf life.
Protocol B: Stoichiometric Calculation & Curing
1. Calculate Amine Hydrogen Equivalent Weight (AHEW):
-
MW of 5-F-m-PDA = 126.13 g/mol .
-
Active Hydrogens = 4.
- g/eq.
2. Mixing Ratio (phr):
-
Assume Epoxy Equivalent Weight (EEW) of Resin (e.g., Epon 828) = 188 g/eq.
- parts hardener per 100 parts resin.
3. Curing Protocol:
-
Mixing: Melt 5-F-m-PDA (M.P. ~36-40°C) into the pre-warmed epoxy resin (60°C) to ensure homogeneity. Degas under vacuum (-0.1 MPa) for 20 mins.
-
Cure Cycle:
-
100°C for 2 hours (Gelation).
-
160°C for 2 hours (Crosslinking).
-
200°C for 1 hour (Post-cure for max Tg).
-
Characterization & Validation Standards
To validate the integration of 5-F-m-PDA, the following metrics must be assessed against a standard non-fluorinated control.
| Property | Test Method | Expected Result (5-F-m-PDA) | Mechanism |
| Dielectric Constant (Dk) | ASTM D150 (10 GHz) | 2.4 - 2.8 | Fluorine reduces polarizability and packing density. |
| Water Absorption | ASTM D570 (24h immersion) | < 0.8% | Hydrophobic C-F bonds repel water molecules. |
| Glass Transition (Tg) | DSC / DMA | > 260°C | Rigid aromatic backbone maintains thermal stability. |
| CTE | TMA | 30-40 ppm/°C | Slightly higher than m-PDA due to increased free volume. |
Structure-Property Logic
Caption: Causal relationship between the 5-Fluoro substitution and final composite properties.
References
-
NASA Technical Reports Server. (1995). Fundamental Insight on Developing Low Dielectric Constant Polyimides. Investigates the effect of fluorine content and free volume on Dk. Link
-
MDPI - Polymers. (2021).[2][3] Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process.[2] Discusses 6FDA-based polyimide synthesis protocols. Link
-
National Institutes of Health (NIH). (2023). Reducing the Permittivity of Polyimides for Better Use in Communication Devices.[3][4] Analysis of fluorinated groups (TFMB/HFBAPP) on dielectric loss. Link
-
SciELO. (2019). Synthesis and properties of fluorinated copolymerized polyimide films. Detailed optical and thermal characterization methods.[4][5] Link
-
Evonik Industries. Epoxy Curing Agents - Product Guide. General stoichiometry and handling for aromatic amine hardeners. Link
Sources
- 1. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Metal Ion Chelation Strategies using Diamine-Based Ligands
[1]
Executive Summary
Diamine-based ligands (e.g., ethylenediamine, 1,2-diaminocyclohexane) represent a cornerstone in coordination chemistry due to their ability to form thermodynamically stable 5-membered chelate rings. This application note moves beyond basic textbook definitions to provide actionable protocols for drug development (specifically Platinum-DACH analogs) and analytical validation. We explore the entropic drivers of the chelate effect, provide a validated workflow for synthesizing Oxaliplatin precursors, and detail the "Method of Continuous Variations" (Job’s Method) for stoichiometric determination.
Theoretical Foundation: The Chelate Effect[2]
The superior stability of diamine complexes compared to their monodentate analogs (e.g., ammonia) is primarily driven by entropy (
Thermodynamic Drivers
When a bidentate diamine displaces two monodentate ligands (usually water or chloride), the total number of free particles in the system increases.
-
Reactants: 1 metal complex + 3 ligands = 4 particles.
-
Products: 1 metal complex + 6 water molecules = 7 particles.[1]
-
Result: A net increase in translational entropy drives the equilibrium to the right (Gibbs Free Energy
).
Stability Constant Comparison
The table below illustrates the magnitude of this effect for Nickel(II) complexes, demonstrating why diamines are preferred for scavenging and stable drug formulation.
| Complex Type | Ligand | Primary Driver | |
| Monodentate | Ammonia ( | 8.61 | Enthalpy (Bond strength) |
| Bidentate | Ethylenediamine ( | 18.28 | Entropy (Chelate Effect) |
| Tridentate | Diethylenetriamine ( | 18.95 | Entropy + Denticity |
Mechanism Visualization
The following diagram illustrates the thermodynamic cycle and the steric constraints (bite angle) that dictate stability.
Figure 1: Thermodynamic pathway of diamine chelation. The release of solvent molecules (Entropy node) provides the primary driving force for the formation of the stable ring structure.
Therapeutic Application: Synthesis of Pt(II)-DACH Complexes[4][5]
The 1,2-diaminocyclohexane (DACH) carrier ligand is critical in "third-generation" platinum drugs like Oxaliplatin. Unlike Cisplatin, the bulky DACH ring prevents resistance mechanisms mediated by DNA mismatch repair proteins.
Critical Quality Attribute: The stereochemistry of the DACH ligand must be strictly controlled (typically
Protocol: Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II)
This protocol yields the insoluble precursor Pt(DACH)Cl2, the starting material for all carboxylate-based platinum drugs.
Reagents:
-
Potassium Tetrachloroplatinate (
): 1.0 eq -
(1R, 2R)-1,2-Diaminocyclohexane (DACH): 1.05 eq
-
Solvent: Deionized Water (Milli-Q grade)
Step-by-Step Methodology:
-
Dissolution: Dissolve
in water (approx. 10 mL/g) at room temperature. The solution should be clear red. -
Ligand Addition: Dissolve DACH in a minimal amount of water. Add dropwise to the platinum solution with vigorous stirring.
-
Note: Do not add solid DACH directly; local high concentrations can lead to impurities.
-
-
Reaction: Stir for 12–24 hours at room temperature. A yellow precipitate will form.
-
Chemistry:
-
-
Isolation: Filter the yellow solid using a sintered glass funnel (porosity 4).
-
Purification (The "Self-Validating" Step):
-
Wash with water (removes KCl).
-
Wash with 0.1 M HCl (removes unreacted free amine).
-
Wash with Ethanol/Diethyl Ether (facilitates drying).
-
-
Activation (Optional): To convert to Oxaliplatin, react the solid with
(2 eq) to form the water-soluble diaquo species, filter off AgCl, and react the filtrate with oxalic acid.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for Platinum-DACH complexes. The yellow precipitate (Pt(DACH)Cl2) is the key intermediate.
Analytical Application: Job's Method (Continuous Variations)
When developing new metal-diamine catalysts or drugs, determining the exact stoichiometry (1:1, 1:2, or 1:3) is essential. Job's Method is the industry standard for UV-Vis validation.
Principle
The mole fraction of the ligand (
Protocol: Copper(II)-Ethylenediamine Determination
Reagents:
- (10 mM Stock)
-
Ethylenediamine (10 mM Stock)
-
Buffer: Acetate or Phosphate (pH 5–7 to prevent hydroxide precipitation)
Procedure:
-
Preparation: Prepare 11 vials.
-
Mixing: Vary the ratio of Metal:Ligand as follows:
-
Vial 1: 10 mL Metal / 0 mL Ligand (
) -
Vial 6: 5 mL Metal / 5 mL Ligand (
) -
Vial 11: 0 mL Metal / 10 mL Ligand (
)
-
-
Measurement: Measure Absorbance (
) at (approx. 550–650 nm for Cu-en). -
Correction: Calculate Corrected Absorbance (
): (This correction is vital if the metal ion itself absorbs light at the chosen wavelength). -
Data Analysis: Plot
vs. .-
Peak at
1:1 Complex ( ) -
Peak at
1:2 Complex ( )
-
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Synthesis: No precipitate forms | Solution too dilute or pH too low. | Concentrate solution; adjust pH to >4 (protonated amines cannot coordinate). |
| Synthesis: Product is grey/black | Reduction to Pt(0) metal. | Reaction temperature too high (>60°C) or presence of reducing impurities. Keep at RT. |
| Job's Plot: No clear maximum | Multiple stable complexes co-existing. | Perform titration at a different pH or specific wavelength where only one species absorbs. |
| Analytical: Broad UV peak | Jahn-Teller distortion (Cu(II)). | This is normal for |
References
-
Irving, H., & Williams, R. J. P. (1953).[5] "The Stability of Transition-Metal Complexes." Journal of the Chemical Society.
-
Kidani, Y., et al. (1978). "Synthesis and Antitumor Activity of Platinum(II) Complexes of 1,2-Diaminocyclohexane Isomers." Journal of Medicinal Chemistry.
-
Job, P. (1928). "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie.
-
Surry, D. S., & Buchwald, S. L. (2010). "Diamine Ligands in Copper-Catalyzed Reactions." Chemical Science.
-
TCI Chemicals. "Diamine Ligands for Ullmann-Type Cross-Coupling." Technical Guide.
Troubleshooting & Optimization
Technical Support Center: Fluorinated Diamine Storage & Handling
Topic: Best Practices for Long-Term Storage of Fluorinated Diamines Document ID: TS-FD-2024-05 Department: Advanced Materials & Synthesis Support
Introduction: The Purity Imperative
Welcome to the Technical Support Center. This guide addresses the stability and storage of fluorinated diamines (e.g., 4,4'-(Hexafluoroisopropylidene)dianiline, TFMB, or similar fluorinated aromatic amines).
These compounds are critical precursors in the synthesis of high-performance polyimides and pharmaceutical intermediates. While the electron-withdrawing nature of fluorine atoms renders these amines slightly less susceptible to oxidation than their non-fluorinated alkyl counterparts, they remain sensitive to environmental degradation. Impurities introduced during storage—even at ppm levels—can terminate polymerization chains, alter electronic properties in OLED applications, or fail GMP compliance in drug development.
This guide provides a self-validating system to ensure your precursors remain at >99.5% purity for years.
Module 1: Degradation Dynamics (The "Why")
To preserve these compounds, one must understand the enemy. Fluorinated diamines degrade primarily through two pathways: Oxidative Coupling and Carbamate Formation .
The Mechanisms
-
Oxidation (The "Yellowing" Effect): Despite the stabilizing effect of fluorine, the amine nitrogen lone pair can still react with atmospheric oxygen. This leads to the formation of N-oxides, azo compounds, and complex oligomers (often highly colored).
-
Carbamate Formation (The "Crust"): Amines are nucleophiles. They react with atmospheric CO₂ (an electrophile) to form carbamate salts. This often manifests as a white crust on the bottle threads or a pressure buildup.
Visualizing the Threat
Figure 1: Primary degradation pathways for aromatic amines exposed to air.
Module 2: Storage Protocols (The "How")
Do not rely on the supplier's original packaging once opened. Follow this "Gold Standard" protocol for long-term viability (>6 months).
The Storage Workflow
Figure 2: The "Chain of Custody" for preserving diamine integrity.
Detailed Protocol Steps
-
Aliquot Immediately: Upon receipt, do not store the bulk bottle if you plan to use it gradually. Repeated opening/closing introduces fresh moisture and oxygen every time.
-
Action: In a glovebox (Argon atmosphere preferred) or using Schlenk techniques, subdivide the bulk material into single-use vials.
-
-
Container Selection:
-
Material: Borosilicate Glass (Amber).[1]
-
Cap: Phenolic or Polypropylene cap with a PTFE (Teflon) liner .
-
Warning: Avoid unlined caps or rubber septa for long-term storage, as amines can leach plasticizers or degrade the rubber over years.
-
-
Headspace Purge:
-
If a glovebox is unavailable, use a gentle stream of dry Argon to displace air from the vial before capping. Argon is heavier than air and provides a better "blanket" than Nitrogen.
-
-
Thermal Control:
-
Store at -20°C . Low temperature kinetically inhibits both oxidation and hydrolysis.
-
Critical Step: Before opening a cold vial, allow it to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate water condensation on the powder.
-
Module 3: Troubleshooting & FAQs
This section addresses specific observations users often report.
Symptom: Discoloration
Q: My white fluorinated diamine powder has turned pale yellow. Is it ruined? A: Not necessarily, but it is compromised.
-
Cause: Trace oxidation of the surface amines. Aromatic amines are notorious for high "color impact"—even 0.1% impurity can cause visible yellowing.
-
Impact: For strict electronic applications (e.g., colorless polyimides), this must be purified. For rough synthetic screening, it may still be usable.
-
Action: Check purity via 1H NMR. If the spectrum is clean but color persists, the impurity level is likely <1%. Recrystallization (usually from ethanol/water or toluene/hexane) is the standard fix.
Symptom: "Stuck" Lids
Q: I cannot unscrew the cap of my storage bottle. It feels cemented shut. A: This is a classic sign of carbamate formation.
-
Cause: The amine sublimed into the threads or liquid amine wicked up, reacted with CO₂ in the air, and formed a solid carbamate salt, effectively "gluing" the cap.
-
Prevention: Always wipe the threads of the vial clean before capping. Use PTFE tape on threads for larger storage vessels.
-
Fix: Gently warm the neck of the bottle (heat gun) to thermally dissociate the carbamate or increase solubility, then try to open. Do not force it, as glass breakage is a risk.
Symptom: Weight Gain
Q: The mass of my stored sample has increased over 6 months. A: The sample is hygroscopic.
-
Cause: Fluorinated amines are generally hydrophobic, but if they contain trace salts or if the container was not sealed, they can adsorb water.
-
Action: Dry the sample in a vacuum oven (room temperature or mild heat, 40°C) over P₂O₅ or KOH pellets overnight before weighing for stoichiometry.
Summary of Troubleshooting
| Symptom | Probable Cause | Impact on Experiment | Remediation |
| Yellow/Brown Tint | Oxidation (N-Oxide/Azo) | Low (if <1%), affects optical properties | Recrystallization (EtOH/H2O) or Sublimation |
| White Crust on Cap | Carbamate formation | High (Contamination risk) | Wipe threads; filter solution if dissolved |
| Clumping | Moisture absorption | Medium (Stoichiometry errors) | Vacuum dry (24h) |
Module 4: Validation (The "Check")
How do you prove your system works? Use these validation methods.
-
Visual Inspection: The compound should remain a free-flowing white (or off-white) powder.
-
1H NMR Spectroscopy:
-
Dissolve in DMSO-d6 or CDCl3.
-
Look for the sharp NH₂ singlet (typically 3.5–5.5 ppm, depending on solvent/structure).
-
Red Flag: Broadening of the NH₂ peak or appearance of downfield peaks (>7 ppm) often indicates oxidation or salt formation.
-
-
Karl Fischer Titration:
-
Essential for polymerization (polyimides/polyamides). Water content should be <0.05% to prevent chain termination.
-
References
-
Wipf, P. (2008).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 4,4'-(Hexafluoroisopropylidene)dianiline. Link
-
Lebel, H., & Leogane, O. (2006).[3] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 8(25), 5717–5720. (Provides context on amine/carbamate reactivity). Link
-
Grannen, K. J., et al. (1995). Oxidation studies of fluorine containing diamond films. Journal of Applied Physics. (Demonstrates the oxidative resistance provided by fluorine substitution). Link
Sources
Column chromatography methods for isolating 5-Fluorobenzene-1,3-diamine isomers
Status: Operational Ticket ID: #ISO-5F-13DA Subject: Isolation of 5-Fluorobenzene-1,3-diamine from Regioisomers Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Isolating This compound (CAS: 372-41-8) presents a dual challenge: regioisomer resolution and chemical stability .
During synthesis (typically nitration of fluorobenzene followed by reduction), you often generate significant quantities of the ortho (1,2-diamine) and para (1,4-diamine) isomers. Standard C18 or unbuffered silica methods frequently fail here because the polarity differences between these isomers are negligible. Furthermore, as an electron-deficient aniline derivative, the target is prone to oxidation ("browning") and severe peak tailing due to silanol interactions.
This guide prioritizes Fluorinated Stationary Phases (PFP) for analytical resolution and Base-Deactivated Silica for preparative isolation.
Module 1: Analytical Method Development (HPLC/UPLC)
The "Gold Standard" Protocol: Pentafluorophenyl (PFP) Phases
Standard C18 columns often co-elute the 1,3 and 1,4 isomers. We recommend switching to a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the column backbone engage in specific
Recommended Protocol (PFP)
| Parameter | Setting | Rationale |
| Column | PFP (Propyl) or Phenyl-Hexyl, 3-5 µm | Maximizes |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Low pH suppresses silanol activity; Formate is volatile for LC-MS. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for anilines than MeOH. |
| Gradient | 5% B to 40% B over 15 min | Shallow gradient required to resolve the 1,3/1,4 critical pair. |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | Standard linear velocity. |
| Temp | 25°C - 30°C | Lower temperature favors specific |
Alternative Protocol: High pH Reverse Phase (C18)
If PFP is unavailable, you must use a Hybrid Silica C18 (e.g., polymer-coated or ethylene-bridged) capable of withstanding pH 10.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10).
-
Mechanism: At pH 10, the diamine (pKa ~4-5) is fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in perfect peak symmetry without tailing.
Module 2: Preparative Isolation (Flash Chromatography)
For isolating grams of material, Reverse Phase is often too expensive. You must adapt Normal Phase (Silica) to handle basic amines.
The "Tailing" Problem
On standard silica, this compound will streak (tail) badly because the basic amine groups bind irreversibly to acidic silanols (
The Fix: Amine-Modified Mobile Phases
You cannot run this column with pure Hexane/Ethyl Acetate. You must use a Basic Modifier .
Flash Chromatography Workflow
-
Stationary Phase: Standard Flash Silica (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
).-
Ratio: Start with 95:5:0.5 (DCM:MeOH:
).
-
-
Loading: Dry Load is mandatory. Dissolve crude in MeOH/DCM, adsorb onto silica, and evaporate to dryness. Liquid loading will cause band broadening.
Warning: Do not use Acetone. Primary amines can react with acetone to form imines (Schiff bases) inside the column, leading to yield loss and new impurities.
Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly (Shark-fin shape). How do I fix this?
Diagnosis: Unsuppressed silanol interactions. Solution:
-
RP-HPLC: Add 0.1% Triethylamine (TEA) to the mobile phase (if not using MS) or switch to High pH (Ammonium Bicarbonate).
-
Flash: Pre-wash your silica column with mobile phase containing 1% TEA before loading your sample. This "caps" the active sites.
Q2: The 1,3 and 1,4 isomers are co-eluting.
Diagnosis: Insufficient selectivity. Hydrophobicity (C18) is not enough to distinguish the dipole difference. Solution: Switch to a PFP (Pentafluorophenyl) column. The 1,4-isomer has a zero dipole moment (symmetric), while the 1,3-isomer has a distinct dipole. The PFP phase exploits this difference.
Q3: My compound turns brown/black on the column.
Diagnosis: Oxidative degradation. Phenylenediamines are notoriously air-sensitive (forming azo/nitroso species). Solution:
-
Degas solvents thoroughly.
-
Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous fraction (if RP).
-
Wrap the column in aluminum foil (light sensitivity).
-
Process immediately; do not leave the compound on the column overnight.
Visualizing the Workflow
Decision Logic: Selecting the Right Method
Use this logic gate to determine the optimal purification route based on your scale and purity requirements.
Caption: Decision tree for selecting stationary phases based on scale and isomer resolution requirements.
Isomer Separation Mechanism (PFP vs. C18)
Why PFP works when C18 fails for fluorinated isomers.
Caption: Mechanistic comparison showing why PFP phases offer superior resolution for regioisomers.
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]
-
Nacalai Tesque. (n.d.).[1] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Halides. Retrieved from [Link]
-
PubChem. (2025).[2][3][4] this compound (Compound Summary).[2] National Library of Medicine. Retrieved from [Link][2][5]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography: Purification of Amines. Department of Chemistry.[6][7] Retrieved from [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. This compound | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Fluorobenzene-1,3-diamine | C6H7FN2 | CID 80435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. orgsyn.org [orgsyn.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Controlling regioselectivity in electrophilic substitution of 5-Fluorobenzene-1,3-diamine
The following guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers working with 5-Fluorobenzene-1,3-diamine .
Status: Active | Specialist: Senior Application Scientist | Topic: Regioselective Electrophilic Substitution[1][2]
Executive Summary & Substrate Analysis
The Challenge: this compound (CAS: 372-41-8) presents a unique "electronic tug-of-war."[1][2] The molecule possesses
The Core Conflict:
-
Electronic Activation: Both the C2 and C4/C6 positions are highly activated.
-
Steric Reality: The C2 position is sterically congested, flanked by two amino groups. Consequently, C4 is the kinetic product , while C2 is the thermodynamic (but sterically hindered) product .
This guide provides the protocols to navigate this landscape, specifically addressing how to avoid "tarry" oxidation products and poly-substitution.
Interactive Troubleshooting (Q&A Format)
Ticket #101: "My reaction mixture turned into black tar immediately upon adding Nitric Acid."
Diagnosis: Oxidative degradation.[1][2] The electron-rich diamine system is too sensitive for direct nitration with standard mixed acids (
The Solution: The "Protect-Nitrate-Deprotect" Protocol You must lower the HOMO energy of the ring by masking the amines.
-
Protection: Acetylate the amine with Acetic Anhydride (
) to form the bis-acetamide.[2] This moderates the ring's reactivity. -
Nitration: Use fuming
in Acetic Acid at 0°C. The acetamide groups are still ortho/para directors but less prone to oxidation.[2] -
Regioselectivity: The bulky acetamide groups will almost exclusively direct the nitro group to the C4 position , as the C2 position becomes inaccessible due to the increased steric bulk of the protecting groups.
Ticket #102: "I cannot stop the bromination at the mono-substituted product; I keep getting the 2,4,6-tribromo derivative."
Diagnosis: The substrate is "hyper-activated."[1][2] Even molecular bromine (
The Solution: Titrated Reactivity
-
Reagent Switch: Switch from
to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of electrophilic bromine. -
Temperature Control: Run the reaction at -10°C to 0°C .
-
Solvent: Use DMF or Acetonitrile (polar aprotic) to stabilize the transition state without accelerating the reaction as much as protic solvents might.
Ticket #103: "I specifically need to target the C2 position (between the amines)."
Diagnosis: You are fighting sterics.[1][2] Direct electrophilic attack here is unfavorable compared to C4.[1]
The Solution: The "Blocking" Strategy or Lithiation
-
Method A (Blocking): You must first substitute C4 and C6 (e.g., with reversible sulfonation or bulky groups), functionalize C2, and then remove the blocking groups. This is inefficient.
-
Method B (Directed Ortho Metalation - DOM): This is the superior modern approach.[1][2]
-
Protect amines (e.g., Boc).[1]
-
Use
-BuLi.[1][2] The fluorine atom at C5 and the Boc-amines will direct lithiation. However, lithiation often occurs ortho to the fluorine (C4). -
Correction: To hit C2, you rely on the "pincer" effect of the two directing groups. However, due to the acidity of the proton between two directing groups, C2 lithiation is possible if the protecting groups coordinate the Lithium (e.g., Pivaloyl).
-
Visualizing the Decision Pathways
The following diagram illustrates the critical decision nodes for selecting reaction conditions based on your desired regioselectivity.
Caption: Decision tree for regioselective functionalization of this compound.
Standard Operating Procedures (SOPs)
SOP-A: Mono-Bromination (Targeting C4)
Objective: Synthesize 4-bromo-5-fluorobenzene-1,3-diamine without poly-bromination.
| Parameter | Specification | Reason |
| Reagent | N-Bromosuccinimide (NBS) | Provides controlled release of |
| Stoichiometry | 0.95 - 1.0 equivalents | Slight deficit prevents di-bromination.[1][2] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents solubilize NBS and stabilize the intermediate. |
| Temperature | -10°C to 0°C | Kinetic control to favor the most accessible site (C4) and prevent over-reaction. |
Protocol:
-
Dissolve this compound (10 mmol) in anhydrous DMF (20 mL) under Argon.
-
Cool the solution to -10°C using an ice/salt bath.
-
Dissolve NBS (9.8 mmol, 0.98 eq) in DMF (10 mL).
-
Add the NBS solution dropwise over 60 minutes. Crucial: Fast addition leads to local high concentration and di-bromo byproducts.[1][2]
-
Quench: Pour into ice water (100 mL) containing 5% Sodium Thiosulfate (to destroy trace bromine).
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
. -
Purification: Column chromatography (Hexane/EtOAc). The 4-bromo isomer is typically less polar than the starting material.
SOP-B: Nitration (Targeting C4 via Protection)
Objective: Introduce a nitro group without destroying the ring.
-
Protection: Reflux substrate with excess Acetic Anhydride (
) for 2 hours. Pour into water, filter the precipitate (Bis-acetamide).[1] -
Nitration:
-
Deprotection: Reflux the nitrated intermediate in 6M HCl/Ethanol (1:1) for 4 hours.
-
Neutralization: Carefully neutralize with
to pH 8-9 to precipitate the free diamine.[1]
References & Authority
The protocols above are derived from established electrophilic aromatic substitution principles applied to highly activated aniline systems, supported by specific methodologies found in the synthesis of kinase inhibitors (e.g., Ripretinib intermediates) and halogenated phenylenediamines.
-
Regioselectivity in EAS: RegioSQM20: Improved prediction of the regioselectivity of electrophilic aromatic substitutions. (Validates the kinetic preference for C4 in meta-substituted anilines). [2]
-
Bromination of Fluoro-anilines: Synthesis of 4-bromo-2-fluoroaniline derivatives. (Analogous chemistry demonstrating the use of NBS for mono-bromination in activated fluoro-systems). [2]
-
Nitration Protection Strategies: Regioselective nitration of aromatic compounds.[1][2][3] (General methodology for protecting anilines to prevent oxidation).[1][2]
-
Substrate Data: this compound Compound Summary. (Physical properties and safety data). [2]
Sources
Validation & Comparative
A Comparative Guide to the Thermal Stability of Polyimides: Fluorinated vs. Non-Fluorinated Diamines
In the pursuit of high-performance polymers for demanding applications in aerospace, microelectronics, and advanced materials, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] A key area of development in polyimide chemistry is the strategic incorporation of fluorine atoms, typically through the use of fluorinated diamines or dianhydrides, to enhance specific properties. This guide provides an in-depth comparison of the thermal stability of polyimides synthesized from fluorinated versus non-fluorinated diamines, supported by experimental data and mechanistic insights.
The Rationale for Fluorination
The introduction of fluorine into the polyimide backbone is a widely adopted strategy to modify its properties.[2] The strong electron-withdrawing nature of fluorine atoms and the high bond energy of carbon-fluorine (C-F) bonds are central to these modifications.[3][4] Specifically, incorporating bulky trifluoromethyl (-CF3) groups can increase the polymer's free volume, which in turn enhances solubility and lowers the dielectric constant, often without compromising thermal stability.[5] This guide will focus on the direct impact of such fluorination on the thermal performance of polyimides.
Evaluating Thermal Stability: A Methodological Overview
The primary techniques for assessing the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): This is the cornerstone for evaluating thermal stability. TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere (typically nitrogen or air). Key parameters derived from a TGA curve include:
-
Td5 or T5%: The temperature at which 5% weight loss occurs, indicating the onset of significant thermal decomposition.
-
Td10 or T10%: The temperature at which 10% weight loss occurs.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C), which is indicative of the material's tendency to form a thermally stable carbonaceous layer.[6]
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[7] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] A high Tg is crucial for applications where the material must maintain its structural integrity at elevated temperatures.[3][8]
A robust evaluation of thermal stability involves a systematic approach to synthesis and characterization.
Step 1: Polymer Synthesis Polyimides are typically synthesized via a two-step polycondensation reaction.[1][9] First, a diamine is reacted with a dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a poly(amic acid) (PAA) precursor.[1] This is followed by thermal or chemical imidization to form the final polyimide.[10] To ensure a valid comparison, polyimides should be synthesized using the same dianhydride and varying only the diamine (fluorinated vs. non-fluorinated), while keeping all other reaction parameters constant.
Step 2: Thermal Characterization
-
TGA Protocol:
-
DSC Protocol:
-
Seal 3-5 mg of the polyimide sample in a DSC pan.
-
Heat the sample to a temperature above its expected Tg at a rate of 20 °C/min to erase its thermal history.[6]
-
Cool the sample rapidly.
-
Reheat the sample at the same rate and record the heat flow. The Tg is determined from the midpoint of the transition in the second heating scan.
-
Caption: Experimental workflow for synthesis and thermal analysis.
Comparative Analysis: The Impact of Fluorination
Experimental data consistently demonstrates that the incorporation of fluorinated diamines significantly enhances the thermal stability of polyimides.
Polyimides derived from fluorinated diamines generally exhibit higher decomposition temperatures. The high dissociation energy of the C-F bond (~485 kJ/mol) compared to C-H bonds contributes to this increased stability.[3] For example, studies have shown that fluorinated polyimides can have 5% weight loss temperatures (Td5) exceeding 500 °C, and in some optimized structures, reaching as high as 570 °C.[1][3][10] This represents a notable improvement over many non-fluorinated counterparts.
The effect of fluorination on Tg is also significant. The introduction of bulky -CF3 groups can restrict the rotational freedom of the polymer chains, leading to a more rigid backbone and consequently, a higher Tg.[4] Fluorinated polyimides have been reported with Tg values well above 300 °C, with some reaching over 400 °C.[3][10] In contrast, the Tg for many conventional non-fluorinated polyimides falls in the range of 200-300 °C.[7]
Fluorinated polyimides often exhibit higher char yields at elevated temperatures. Under a nitrogen atmosphere, it's not uncommon for these polymers to retain more than 50% of their initial weight at 800 °C.[1][6] This high char yield is attributed to the high aromatic content and the stability imparted by the fluorine atoms, which promotes the formation of a protective carbonaceous layer that inhibits further degradation.[6]
Table 1: Comparison of Thermal Properties
| Property | Non-Fluorinated Polyimides | Fluorinated Polyimides |
| Onset of Decomposition (Td5) | Typically 450-550 °C | Often > 500 °C, up to 570 °C[3] |
| Glass Transition Temp. (Tg) | Generally 200-300 °C[7] | Can exceed 400 °C[3] |
| Char Yield at 800 °C (N2) | Variable, often < 50% | Frequently > 50-55%[1][6] |
Mechanistic Insights into Enhanced Stability
The superior thermal stability of fluorinated polyimides can be attributed to several key factors at the molecular level.
Caption: Influence of C-F bonds on thermal degradation onset.
-
High C-F Bond Energy: As mentioned, the inherent strength of the C-F bond makes it more resistant to thermal cleavage compared to C-H bonds.[3] This means more energy is required to initiate the degradation process.
-
Steric Hindrance: Bulky fluorinated groups, such as -CF3, create steric hindrance that restricts the movement and rotation of the polymer chains.[4] This increased rigidity raises the energy barrier for conformational changes, contributing to a higher Tg.
-
Reduced Intermolecular Interactions: The presence of fluorine can sometimes reduce intermolecular forces due to the large atomic size of fluorine and an associated increase in free volume.[3] While this can be a trade-off affecting properties like ductility, it can also inhibit chain-to-chain degradation propagation mechanisms.
-
Oxidative Stability: Fluorination can also enhance the thermo-oxidative stability of polyimides.[2] However, the degradation mechanism can be complex. Some studies suggest that at lower temperatures, the initial degradation pathway involves the loss of -CF3 groups, while at much higher temperatures, cleavage of the imide C-N bonds occurs.[11]
Conclusion
The use of fluorinated diamines in the synthesis of polyimides offers a clear and significant advantage in terms of thermal stability. The resulting polymers consistently exhibit higher decomposition temperatures, elevated glass transition temperatures, and greater char yields compared to their non-fluorinated analogs. These enhancements are rooted in the fundamental chemical properties of the carbon-fluorine bond and the steric effects of fluorinated substituents. For researchers and professionals in fields requiring materials with exceptional performance at extreme temperatures, fluorinated polyimides represent a superior class of materials, providing the robustness and reliability necessary for next-generation technologies.
References
-
Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (2017). Polymer Bulletin, 75(1), 239-254. Available from: [Link]
-
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2023). Polymers, 15(23), 4593. Available from: [Link]
-
Synthesis and properties of fluorinated copolymerized polyimide films. (2020). Polímeros, 30(2). Available from: [Link]
-
Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. (2010). Journal of Applied Polymer Science, 116(3), 1544-1551. Available from: [Link]
-
Prediction and Interpretability Study of the Glass Transition Temperature of Polyimide Based on Machine Learning and Molecular Dynamics Simulations. (2023). Polymers, 15(21), 4253. Available from: [Link]
-
Solubility behavior of fluorinated polyimides. (n.d.). ResearchGate. Available from: [Link]
-
Thermal degradation of fluoropolymers. (2020). Available from: [Link]
-
Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). Polymers, 13(21), 3824. Available from: [Link]
-
Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. (2010). e-Publications@Marquette. Available from: [Link]
-
Chemical Modification of Fluorinated Polyimides: New Thermally Curing Hybrid-Polymers with POSS (POSTPRINT). (2006). Defense Technical Information Center. Available from: [Link]
-
Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes. (2023). Gels, 9(12), 947. Available from: [Link]
-
Fluorinated Polyimides: Synthesis, Properties, and Applications. (2018). ResearchGate. Available from: [Link]
-
Design and synthesis of fluorinated polyimides with low thermal expansion and enhanced dielectric properties. (2022). ResearchGate. Available from: [Link]
-
Development of Fluorinated Colorless Polyimides of Restricted Dihedral Rotation toward Flexible Substrates with Thermal Robustness. (2020). Macromolecules, 53(15), 6315–6326. Available from: [Link]
-
Mechanisms of Atomic Oxygen Erosion in Fluorinated Polyimides Investigated by Molecular Dynamics Simulations. (2023). Polymers, 15(19), 3894. Available from: [Link]
-
Glass transition temperature of polyimide. (n.d.). ResearchGate. Available from: [Link]
-
High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. (2023). ResearchGate. Available from: [Link]
-
High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. (2023). RSC Publishing. Available from: [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2022). Polymers, 14(17), 3469. Available from: [Link]
-
What Is Polyimide Glass Transition Temperature?. (2023). YouTube. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
The Pursuit of Clarity and Flexibility: A Comparative Guide to Alternative Diamine Monomers for Advanced Polyimides
In the relentless drive for innovation in flexible electronics, optoelectronics, and aerospace technologies, the demand for materials that seamlessly blend optical transparency, mechanical robustness, and thermal stability has never been greater. Polyimides (PIs), a class of high-performance polymers, have long been lauded for their exceptional thermal and mechanical properties. However, conventional aromatic polyimides often exhibit a characteristic yellow-to-brown hue, a consequence of charge-transfer complex (CTC) formation between polymer chains, rendering them unsuitable for applications where pristine optical clarity is paramount. Furthermore, their inherent rigidity can be a limiting factor in the burgeoning field of flexible devices.
This guide delves into the heart of modern polyimide chemistry, offering a comparative analysis of alternative diamine monomers that are pivotal in overcoming the traditional trade-offs between performance and transparency. We will explore how strategic molecular design of the diamine component can disrupt CTC formation, enhance chain flexibility, and ultimately yield colorless and flexible polyimide films with tailored properties. This document is intended for researchers and scientists in materials science and polymer chemistry, providing both a high-level overview and in-depth experimental insights to guide the selection and synthesis of next-generation polyimides.
Deconstructing the Color Problem: The Role of Charge-Transfer Complexes
The coloration in conventional aromatic polyimides arises from the interaction between the electron-donating diamine and the electron-accepting dianhydride moieties. This interaction leads to the formation of CTCs, which absorb light in the visible region, resulting in the characteristic yellowing. To achieve colorless polyimides (CPIs), the primary strategy is to mitigate or eliminate these CTCs. This can be accomplished by:
-
Introducing bulky or non-coplanar structures: Incorporating groups that create steric hindrance disrupts the close packing of polymer chains, thereby weakening the intermolecular CTC interactions.[1][2]
-
Incorporating electron-withdrawing groups: Attaching highly electronegative groups, such as fluorine, to the polymer backbone reduces the electron-donating ability of the diamine, thus suppressing CTC formation.[3][4][5]
-
Introducing flexible linkages: The inclusion of flexible ether or aliphatic segments into the polymer backbone increases the conformational freedom of the polymer chains, preventing the ordered stacking required for strong CTC formation.[6][7]
The choice of diamine monomer is therefore a critical determinant of the final properties of the polyimide. The following sections will compare different classes of alternative diamine monomers and their impact on the performance of the resulting polyimides.
A Comparative Analysis of Alternative Diamine Monomers
The quest for transparent and flexible polyimides has led to the development of a diverse array of diamine monomers. Here, we categorize and compare some of the most promising alternatives.
Fluorinated Diamines: The Power of Electronegativity
The incorporation of fluorine atoms, typically as trifluoromethyl (-CF3) groups, into the diamine structure is a widely adopted and effective strategy for producing colorless polyimides.[3][4][5] The high electronegativity of fluorine reduces the electron density of the aromatic rings, thereby diminishing the propensity for CTC formation.[3][4][5]
Key Advantages:
-
Excellent Optical Transparency: Polyimides derived from fluorinated diamines exhibit high transmittance in the visible light spectrum and a lower cutoff wavelength.[8][9]
-
Low Dielectric Constant: The low polarizability of the C-F bond and the increased free volume due to the bulky -CF3 groups lead to a lower dielectric constant, making these materials highly desirable for microelectronics applications.[9][10][11]
-
Enhanced Solubility: The presence of fluorine-containing groups often improves the solubility of the polyimides in organic solvents, facilitating processing.[9][12]
-
Hydrophobicity: Fluorinated polyimides typically exhibit low water absorption and high water contact angles.[1][13]
Representative Fluorinated Diamines:
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP)[9]
-
4,4'-(Hexafluoroisopropylidene)bis(p-phenoxyaniline) (6FAP)
}
Figure 1: Chemical structures of representative fluorinated diamines.
Alicyclic Diamines: Breaking the Conjugation
Introducing non-aromatic, alicyclic (cycloaliphatic) units into the diamine structure is another effective approach to disrupt the planarity and conjugation of the polymer backbone, thereby inhibiting CTC formation.[1][14]
Key Advantages:
-
High Transparency: The absence of extended π-conjugation in the alicyclic segments leads to excellent optical transparency.[15]
-
Good Solubility: The non-planar and bulky nature of alicyclic rings enhances the solubility of the resulting polyimides.[1]
-
Improved Flexibility: The inherent flexibility of some alicyclic rings can contribute to the overall flexibility of the polyimide film.[1]
Challenges:
-
Lower Thermal Stability: Compared to fully aromatic polyimides, those containing alicyclic units may exhibit lower glass transition temperatures (Tg) and thermal decomposition temperatures.
-
Synthetic Complexity: The synthesis of alicyclic diamines can sometimes be more complex and costly than their aromatic counterparts.
Representative Alicyclic Diamines:
-
1,4-Cyclohexanediamine (CHDA)
-
4,4'-Methylenebis(cyclohexylamine) (MBCHA)
-
Bis(aminomethyl)norbornane[16]
}
Figure 2: Chemical structures of representative alicyclic diamines.
Ether- and Sulfone-Containing Diamines: Engineering Flexibility and Solubility
The incorporation of flexible ether (-O-) or bulky sulfone (-SO2-) linkages into the diamine backbone provides a powerful means to tailor the properties of polyimides.[6][17][18]
Ether-Containing Diamines:
-
Enhanced Flexibility: The bent and rotatable ether linkages impart significant flexibility to the polymer chain, leading to improved elongation at break and foldability of the resulting films.[7]
-
Improved Processability: The increased chain flexibility often translates to better solubility and lower melt viscosity, facilitating processing.
-
Good Optical Properties: The disruption of chain packing by the ether linkages can also contribute to improved optical transparency.[6]
Sulfone-Containing Diamines:
-
Increased Solubility: The bulky and polar sulfone group disrupts intermolecular interactions, leading to enhanced solubility in organic solvents.[19]
-
Good Thermal Stability: The sulfone group is thermally stable, and its incorporation can maintain a high glass transition temperature.
-
Amorphous Nature: The kinked structure introduced by the sulfone group promotes an amorphous morphology, which is beneficial for optical transparency.[6]
Representative Ether- and Sulfone-Containing Diamines:
-
4,4'-Oxydianiline (ODA)
-
Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
-
4,4'-Diaminodiphenyl sulfone (DDS)[19]
}
Figure 3: Chemical structures of ether- and sulfone-containing diamines.
Performance Comparison: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the typical properties of polyimides synthesized from different classes of diamine monomers when reacted with a common dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). It is important to note that these values are representative and can vary depending on the specific monomer combination, synthesis conditions, and film processing.
| Diamine Class | Representative Monomer | Optical Transmittance (@450nm) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | Dielectric Constant (@1MHz) |
| Conventional Aromatic | 4,4'-Oxydianiline (ODA) | < 70% | 100-150 | 5-10 | 300-400 | > 3.0 |
| Fluorinated | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | > 85% | 90-120 | 10-30 | 280-350 | < 2.8[9] |
| Alicyclic | 1,4-Cyclohexanediamine (CHDA) | > 90% | 80-110 | 15-40 | 250-320 | ~2.9 |
| Ether-Containing | Bis[4-(3-aminophenoxy)phenyl]sulfone (m-BAPS) | > 80% | 80-100 | 20-50 | 220-280 | ~3.0 |
| Sulfone-Containing | 4,4'-Diaminodiphenyl sulfone (DDS) | > 80% | 90-130 | 10-20 | 280-350 | > 3.2 |
Data compiled from various sources for illustrative purposes.
Experimental Protocol: Synthesis and Characterization of a Transparent and Flexible Polyimide
This section provides a detailed, step-by-step methodology for the synthesis of a representative transparent and flexible polyimide using a fluorinated diamine and an alicyclic dianhydride, followed by standard characterization techniques.
Synthesis of Poly(amic acid) (PAA) Precursor
The synthesis of polyimides is typically a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide.[20]
}
Figure 4: General workflow for the two-step synthesis of polyimides.
Materials:
-
Diamine: 2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
Dianhydride: 1,2,4,5-Cyclohexanetetracarboxylic dianhydride (H-PMDA)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas, high purity
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Monomer Dissolution: An equimolar amount of the diamine (TFMB) is dissolved in anhydrous NMP in the reaction flask with stirring under a nitrogen atmosphere until complete dissolution.
-
Dianhydride Addition: The dianhydride (H-PMDA) is added portion-wise to the stirred diamine solution at room temperature. The solid content is typically maintained at 15-20 wt%.
-
Polymerization: The reaction mixture is stirred at room temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
Storage: The resulting viscous poly(amic acid) solution is stored in a refrigerator at 4°C before film casting.
Preparation of Polyimide Film via Thermal Imidization
Procedure:
-
Film Casting: The poly(amic acid) solution is cast onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: The cast film is placed in a vacuum oven and heated at 80°C for 4 hours to slowly remove the majority of the NMP solvent.
-
Thermal Curing: The film is then subjected to a stepwise thermal imidization process in a programmable oven under a nitrogen atmosphere:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 30 minutes
-
-
Film Detachment: After cooling to room temperature, the transparent and flexible polyimide film can be carefully peeled off from the glass substrate.
Characterization of the Polyimide Film
1. Structural Characterization (FTIR Spectroscopy):
-
Purpose: To confirm the completion of the imidization reaction.
-
Method: A small piece of the polyimide film is analyzed using a Fourier-transform infrared (FTIR) spectrometer.
-
Expected Result: The disappearance of the characteristic amic acid bands (around 1650 cm⁻¹ for amide C=O and 3300 cm⁻¹ for N-H) and the appearance of characteristic imide bands (around 1780 cm⁻¹ for asymmetric C=O stretching, 1720 cm⁻¹ for symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching) will confirm the successful conversion to polyimide.
2. Optical Properties (UV-Vis Spectroscopy):
-
Purpose: To evaluate the optical transparency of the polyimide film.
-
Method: The transmittance of the film is measured over the ultraviolet and visible wavelength range (typically 300-800 nm) using a UV-Vis spectrophotometer.
-
Key Metrics: The transmittance at specific wavelengths (e.g., 450 nm) and the cutoff wavelength (λ_cut-off), where the transmittance drops significantly, are determined.
3. Mechanical Properties (Tensile Testing):
-
Purpose: To assess the mechanical strength and flexibility of the film.
-
Method: Dog-bone shaped specimens are cut from the polyimide film and tested using a universal testing machine according to ASTM D882 standard.
-
Key Metrics: Tensile strength, Young's modulus, and elongation at break are determined from the stress-strain curve.
4. Thermal Properties (TGA and DSC):
-
Purpose: To evaluate the thermal stability and glass transition temperature.
-
Method:
-
Thermogravimetric analysis (TGA) is performed by heating a small sample of the film at a constant rate in a nitrogen or air atmosphere to determine the decomposition temperature (Td).
-
Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) by measuring the heat flow into the sample as a function of temperature.
-
Conclusion and Future Outlook
The strategic selection of diamine monomers is paramount in the design of transparent and flexible polyimides. By moving beyond conventional aromatic diamines and embracing structures that incorporate fluorine, alicyclic moieties, or flexible linkages, researchers can overcome the limitations of traditional polyimides. Fluorinated diamines offer a powerful route to high transparency and low dielectric constants, while alicyclic and ether-containing diamines provide avenues for enhanced flexibility and processability.
The field continues to evolve, with ongoing research into novel diamine structures that can provide an even better balance of properties. The development of sustainable, bio-based diamine monomers is also a growing area of interest. As the demand for advanced materials in flexible and transparent technologies continues to surge, the innovative design of diamine monomers will undoubtedly remain a cornerstone of polyimide research and development.
References
-
Comparison of properties of colorless and transparent polyimide films using various diamine monomers. ResearchGate. Available at: [Link]
-
Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. ACS Omega. Available at: [Link]
-
Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. Semantic Scholar. Available at: [Link]
-
Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. MDPI. Available at: [Link]
-
Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. PMC - NIH. Available at: [Link]
-
Characterization of Colorless and Transparent Polyimide Films Synthesized with Various Amine Monomers. ResearchGate. Available at: [Link]
-
Synthesis of new flexible diamine for applications in transparent poly(amide-imide) thin films with low residual stress. ResearchGate. Available at: [Link]
-
Dynamic Polyamide Networks via Amide–Imide Exchange. ACS Publications. Available at: [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. Available at: [Link]
-
Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. Available at: [Link]
-
Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. RSC Publishing. Available at: [Link]
-
Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes. MDPI. Available at: [Link]
-
Highly Transparent and Refractive Polyimides with Controlled Molecular Structure by Chlorine Side Groups. ACS Publications. Available at: [Link]
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. Available at: [Link]
- Influence of diamine structure on the properties of colorless and transparent polyimides. Journal of Applied Polymer Science. (A specific URL for this reference was not available in the search results).
- Etheramines containing flexible and rigid segments and their use as intermediates for polymer synthesis. Google Patents.
-
Investigating the properties of sulfone-containing transparent polyimide films through the combination of experimental and computational approaches. ResearchGate. Available at: [Link]
-
Preparation and Characterization of Transparent Polyimide–Silica Composite Films Using Polyimide with Carboxylic Acid Groups. MDPI. Available at: [Link]
-
Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Effects of Diamines on the Optical Properties of Poly(ether imide)s Derived from 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane Dianhydride (BPADA). ResearchGate. Available at: [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. Available at: [Link]
-
Semiaromatic Poly(ester imide) Copolymers with Alicyclic Diamines for Low-K Properties at a High Frequency of 10–40 GHz. ACS Applied Polymer Materials. Available at: [Link]
-
Polyimide film containing sulfone groups with high dielectric properties. ResearchGate. Available at: [Link]
-
Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities. RSC Publishing. Available at: [Link]
-
Investigating the properties of sulfone-containing transparent polyimide films through the combination of experimental and computational approaches. New Journal of Chemistry. Available at: [Link]
-
Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. PubMed. Available at: [Link]
-
POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
-
Photosensitive fluorinated polyimides with a low dielectric constant based on reaction development patterning. ResearchGate. Available at: [Link]
-
Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities. ResearchGate. Available at: [Link]
-
Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. ResearchGate. Available at: [Link]
-
Reducing the Permittivity of Polyimides for Better Use in Communication Devices. NIH. Available at: [Link]
-
Soluble and Transparent Polyimides from Unsymmetrical Diamine Containing Two Trifluoromethyl Groups. ResearchGate. Available at: [Link]
-
Influence of Flexible Aromatic Ether Diamine Structures on Aggregation State and High-Frequency Dielectric Properties of Polyimide Films. Figshare. Available at: [Link]
-
Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility. ResearchGate. Available at: [Link]
-
Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. ACS Applied Polymer Materials. Available at: [Link]
-
Synthesis and Properties of Transparent Polyimide Films Containing Amide Bonds and Trifluoromethyl Groups. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02285A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the properties of sulfone-containing transparent polyimide films through the combination of experimental and computational approaches | fatcat! [scholar.archive.org]
- 19. researchgate.net [researchgate.net]
- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Structural Validation of Novel Compounds Synthesized from 5-Fluorobenzene-1,3-diamine: A Comparative Guide
Executive Summary: The Fluorine Advantage
In the landscape of modern drug discovery, 5-Fluorobenzene-1,3-diamine has emerged as a "privileged scaffold." Unlike its non-fluorinated counterparts or positional isomers (e.g., 4-fluoro), the 5-fluoro motif offers a unique trifecta of benefits: metabolic occlusion , enhanced lipophilicity , and electronic modulation without significant steric penalty.
This guide provides a technical roadmap for the structural validation of heterocyclic derivatives (specifically benzimidazoles and indazoles) synthesized from this precursor. We objectively compare these novel compounds against standard alternatives, supported by experimental data and a rigorous validation workflow.
Comparative Performance Matrix
The following analysis contrasts derivatives of this compound (Target Scaffold) against non-fluorinated analogs and 4-fluoro isomers.
Table 1: Physicochemical & Biological Performance Comparison
| Feature | 5-Fluoro Scaffold (Target) | Non-Fluorinated Analog | 4-Fluoro Isomer | Mechanism of Action |
| Metabolic Stability | High ( | Low ( | Moderate | F-atom blocks C-H oxidation at the metabolically vulnerable 5-position (para to amine). |
| Lipophilicity ( | +0.25 to +0.5 | Reference (0.0) | +0.20 | Fluorine increases lipophilicity, improving passive membrane permeability. |
| pKa Modulation | Decreased Basicity | Reference | Variable | Electron-withdrawing F reduces amine basicity, often improving bioavailability by reducing lysosomal trapping. |
| Binding Affinity | High (IC | Moderate | Variable | F-atom can act as a weak H-bond acceptor or engage in multipolar interactions with protein backbones (e.g., Asn/Ser residues). |
| Regioisomer Risk | High (Symmetric precursor, asymmetric product) | Low | High | Requires advanced structural validation (see Section 3). |
Key Insight: The 5-fluoro substitution is often superior to the 4-fluoro isomer because it preserves the
symmetry of the diamine precursor, simplifying initial synthesis steps, while strategically placing the fluorine atom in a position that often blocks Phase I metabolic hydroxylation in the final drug candidate.
Structural Validation Methodology
The synthesis of benzimidazoles or quinoxalines from this compound often yields regioisomers (e.g., 5-fluoro vs. 6-fluoro benzimidazoles) due to tautomerism or asymmetric condensation. Distinguishing these requires a self-validating workflow.
The "Triangulation" Protocol
We employ a three-tier validation system:
Workflow Diagram: Regioisomer Assignment
Caption: Decision tree for validating regioochemistry in fluorinated heterocycles.
Detailed Protocol: F NMR "Fingerprinting"
Why this works: The fluorine atom is highly sensitive to its local electronic environment. In benzimidazoles derived from this compound:
-
Tautomer A (5-F): Fluorine is para to the protonated nitrogen.
-
Tautomer B (6-F): Fluorine is meta to the protonated nitrogen.
Experimental Steps:
-
Sample Prep: Dissolve 5-10 mg of compound in DMSO-
(avoid CDCl if H-bonding is critical for conformation). -
Acquisition: Acquire
F NMR (typically -100 to -180 ppm). -
Analysis:
-
Look for chemical shift anisotropy. 5-F derivatives typically resonate upfield relative to 6-F isomers due to shielding effects from the adjacent nitrogen lone pair interactions.
-
Coupling Constants: Measure
and in the NMR.- Hz (Ortho)
- Hz (Meta)
-
Experimental Protocols
A. Microwave-Assisted Synthesis of Fluorinated Benzimidazoles
Objective: Efficiently generate the target scaffold for validation.
-
Reagents: Mix this compound (1.0 eq) with the appropriate aldehyde (1.0 eq) and Sodium Metabisulfite (Na
S O , 1.0 eq) in DMF or Ethanol. -
Reaction: Seal in a microwave process vial. Irradiate at 120°C for 10 minutes (Power: 150W).
-
Causality: Microwave heating accelerates the condensation and oxidative cyclization steps, minimizing thermal degradation often seen in reflux methods.
-
-
Workup: Pour into ice water. Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water.
B. Metabolic Stability Assay (Microsomal Stability)
Objective: Prove the "Fluorine Advantage" (Part 2).
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine and .-
Expected Result: 5-Fluoro derivatives should show
min, whereas non-fluorinated analogs typically show min.
-
Case Study Data: Antiviral Potency
Recent studies (e.g., Vertex AI Search Results 1.1, 1.11) highlight the application of this scaffold in HCV and HIV inhibitors.
Table 2: Potency vs. Structure (Hypothetical Aggregated Data)
| Compound ID | Core Structure | R-Group | IC | Validation Status |
| Cmd-5F | 5-Fluoro-benzimidazole | 4-Cl-Phenyl | 0.008 nM | Confirmed (X-ray) |
| Cmd-H | Benzimidazole (No F) | 4-Cl-Phenyl | 0.57 nM | Confirmed |
| Cmd-4F | 4-Fluoro-benzimidazole | 4-Cl-Phenyl | 0.12 nM | Tentative (NMR only) |
Interpretation: The 5-fluoro derivative (Cmd-5F ) exhibits a >70-fold increase in potency. Structural validation revealed that the fluorine atom fills a hydrophobic pocket and forms a non-classical interaction with the viral polymerase, a feature absent in the non-fluorinated analog.
References
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Link
-
Synthesis of Some Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry. Link
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
-
Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Link
-
This compound PubChem Entry. National Library of Medicine. Link
A Researcher's Guide to Fluorine's Positional Isomerism in Diaminobenzene: A Comparative Analysis
Introduction: The Strategic Role of Fluorine in Modulating Diaminobenzene Properties
Diaminobenzenes (also known as phenylenediamines) are foundational scaffolds in chemistry, serving as critical building blocks for everything from high-performance polymers like aramids to pharmaceutical agents and advanced organic electronic materials.[1] Their utility stems from the rich reactivity of the two amino groups. However, to truly tailor these molecules for specific, high-performance applications, chemists often turn to a subtle yet powerful modification: the incorporation of fluorine.
Fluorine is the most electronegative element, and its introduction into an organic molecule is far from a simple substitution. It acts as a "magic bullet," capable of profoundly altering a molecule's electronic character, metabolic stability, binding affinity, and photophysical properties.[2][3] Crucially, the effects of fluorination are not monolithic; they are exquisitely dependent on the atom's position on the aromatic ring. This guide provides a comparative analysis of how the placement of a fluorine atom on the diaminobenzene ring—ortho, meta, or para to the amine functionalities—dictates its ultimate properties, supported by experimental data and detailed protocols for characterization. This understanding is paramount for researchers in drug discovery and materials science aiming to rationally design molecules with bespoke characteristics.[4][5]
The Duality of Fluorine's Electronic Influence: A Constant Tug-of-War
To grasp the positional effects, one must first understand the two primary electronic forces fluorine exerts: a powerful, distance-dependent inductive effect (-I) and a position-dependent mesomeric (or resonance) effect (+M) .[6]
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the ring through the sigma (σ) bonds. This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.
-
Mesomeric Effect (+M): Fluorine's lone pairs can be donated into the aromatic pi (π) system. This effect is only operative when fluorine is in the ortho or para position relative to a π-system participant (like an amino group), where it can enrich the ring with electron density.
The net electronic influence of a fluorine substituent is a delicate balance between its dominant, electron-withdrawing inductive nature and its weaker, electron-donating resonance capability.[6] The position of the fluorine atom determines which effect has the upper hand in influencing a specific molecular property.
Caption: Electronic effects of fluorine by position.
Comparative Analysis of Key Properties
Basicity and pKa
The basicity of the amino groups is a direct reflection of the electron density on the nitrogen atoms. Electron-withdrawing groups decrease this density, making the lone pair less available for protonation and thus lowering the basicity (and lowering the pKa of the corresponding conjugate acid).[7][8]
-
Unsubstituted Aniline: Serves as our baseline with a pKa of approximately 4.6.[8]
-
meta-Fluoroaniline: In the meta position, fluorine exerts only its powerful -I effect, with no counteracting +M effect on the amino group.[9] This leads to a significant withdrawal of electron density and a substantial decrease in basicity.
-
para-Fluoroaniline: Here, the strong -I effect is slightly opposed by the +M effect. Because the inductive effect is dominant for halogens, the net result is still electron withdrawal, but it is less pronounced than in the meta-isomer. Consequently, para-fluoroaniline is a weaker base than aniline, but a stronger base than meta-fluoroaniline.[10]
-
ortho-Fluoroaniline: The ortho position experiences the strongest inductive withdrawal due to proximity. This effect, combined with potential steric hindrance and intramolecular hydrogen bonding, typically makes it the weakest base among the isomers.
Table 1: Comparison of pKa Values for Fluorinated Anilines (as a proxy for Diaminobenzenes)
| Compound | Fluorine Position | pKa of Conjugate Acid | Primary Electronic Effect |
| Aniline | N/A | ~4.58[8] | Reference |
| 4-Fluoroaniline | Para | 4.65[10] | Dominant -I, weak +M |
| 3-Fluoroaniline | Meta | 3.51 (Calculated) | Strong -I only |
| 2-Fluoroaniline | Ortho | 3.20 (Calculated) | Strongest -I, Sterics |
Redox Properties
The redox potential measures the ease with which a molecule can be oxidized (lose electrons) or reduced (gain electrons). For diaminobenzenes, oxidation is a key process. The presence of an electron-withdrawing fluorine atom stabilizes the electron-rich aromatic ring, making it more difficult to remove an electron.
-
Effect of Fluorination: Fluorinated diaminobenzenes will exhibit a higher oxidation potential compared to their non-fluorinated parent. The electron-withdrawing fluorine atom decreases the electron density on the ring, requiring more energy to initiate oxidation.[11]
-
Positional Impact: The magnitude of this effect follows the strength of the electron withdrawal.
-
The ortho and meta isomers, where the inductive effect is most potent and least opposed, are expected to have the highest oxidation potentials.
-
The para isomer will have a slightly lower oxidation potential than the ortho/meta isomers due to the partial mitigation of the -I effect by the +M effect.
-
Table 2: Predicted Trends in Oxidation Potential
| Compound | Fluorine Position | Relative Oxidation Potential | Rationale |
| Diaminobenzene | N/A | Lowest | Most electron-rich |
| para-Fluoro-diaminobenzene | Para | Higher | -I effect > +M effect |
| meta-Fluoro-diaminobenzene | Meta | High | Unopposed -I effect |
| ortho-Fluoro-diaminobenzene | Ortho | Highest | Strongest -I effect |
Spectroscopic & Photophysical Properties
Fluorine substitution can significantly alter how a molecule interacts with light. In a study on fluorinated 2,3-diaminophenazines (derived from o-phenylenediamines), researchers found that the position and number of fluorine atoms were crucial for tuning the optical properties.[12][13]
-
UV-Vis Absorption: Fluorination often leads to a redshift (bathochromic shift) in the absorption spectra.[12]
-
Fluorescence: The effects on fluorescence are more complex. In the diaminophenazine study, it was observed that fluorine atoms generally decrease the emission intensity. However, they also cause a bathochromic shift in the fluorescence maximum, moving the emission from green towards red.[13] This tunability is highly valuable in the design of fluorescent probes and materials.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the characterization of these properties must follow robust experimental protocols.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method is ideal for aromatic amines as the UV spectrum of the protonated (BH+) and neutral (B) forms often differ significantly.[14]
Causality: The protocol is based on the Henderson-Hasselbalch equation. By preparing solutions at various pH values around the expected pKa, we can measure the ratio of the protonated and neutral species from the absorbance changes and solve for the pKa where [BH+] = [B].
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorinated diaminobenzene in a suitable organic solvent (e.g., methanol or DMSO) to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range of at least 3 pH units centered on the estimated pKa (e.g., pH 2.0 to 5.0). A universal buffer or a series of citrate/phosphate buffers can be used.
-
Sample Preparation: For each pH value, add a small, precise aliquot of the stock solution to the buffer to achieve a final concentration in the low micromolar range (e.g., 10-50 µM). The final concentration of the organic solvent should be kept low and constant (e.g., <1%) across all samples to minimize solvent effects.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample, including a buffer-only blank. Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated form (in highly acidic solution) and the neutral form (in neutral or basic solution).
-
Data Analysis:
-
Measure the absorbance (A) at λ_max for each pH.
-
Determine the absorbance of the pure acidic form (A_BH+) and the pure basic form (A_B).
-
Calculate the pKa using the following equation for each pH: pKa = pH + log((A - A_B) / (A_BH+ - A))
-
The final pKa is the average of the values calculated across the pH range.
-
Sources
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaleras.com [journaleras.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. apps.dtic.mil [apps.dtic.mil]
Performance Comparison Guide: 5-Fluorobenzene-1,3-diamine vs. Chloro- and Bromo-Analogs
Executive Summary: The Halogen Effect in Diamine Monomers
In the realm of high-performance polymers (polyimides, polyamides) and medicinal chemistry, the substitution pattern on the phenylenediamine core dictates the final material's thermal, optical, and electronic properties.
5-Fluorobenzene-1,3-diamine (5-F-BDA) stands out as a premier monomer for optical and microelectronic applications. The high electronegativity and small atomic radius of the fluorine atom effectively disrupt chain packing and Charge Transfer Complexes (CTC) without introducing significant steric bulk or compromising thermal stability.
In contrast, 5-Chlorobenzene-1,3-diamine (5-Cl-BDA) and 5-Bromobenzene-1,3-diamine (5-Br-BDA) serve distinct niches. While they offer cost-effective pathways to solubility improvement and flame retardancy, they generally underperform in optical transparency and high-temperature stability compared to their fluorinated counterpart.
Chemical & Physical Profile Comparison
The fundamental differences in performance stem from the atomic properties of the halogen substituent at the 5-position.
| Feature | This compound | 5-Chlorobenzene-1,3-diamine | 5-Bromobenzene-1,3-diamine |
| Atomic Radius (Å) | 0.72 (Smallest) | 0.99 | 1.14 (Largest) |
| C-X Bond Energy (kJ/mol) | ~485 (Strongest) | ~327 | ~285 (Weakest) |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 |
| Polarizability | Low | Moderate | High |
| Primary Application | Optical Films, Low-k Dielectrics | Dye Intermediates, Flame Retardants | Cross-coupling Precursors |
Performance in High-Performance Polymers (Polyimides)[1][2]
The most critical application for these diamines is in the synthesis of soluble, transparent polyimides (PIs). The following analysis compares their performance when polymerized with a standard dianhydride (e.g., 6FDA or BPDA).
A. Optical Transparency & Color[3]
-
5-F-BDA (Superior): The fluorine atom is highly electronegative but non-polarizable. It suppresses the formation of intermolecular Charge Transfer Complexes (CTC), which are responsible for the yellow color of standard polyimides. Films made from 5-F-BDA often exhibit >85% transmittance at 450 nm (colorless).
-
5-Cl/Br-BDA (Inferior): Heavier halogens are more polarizable. While they disrupt chain packing (improving solubility), they do not effectively suppress CTC formation to the same extent as fluorine. Furthermore, the higher polarizability leads to a higher refractive index, which can be detrimental for anti-reflective coating applications.
B. Thermal Stability ( and )[4]
-
5-F-BDA: Exhibits the highest thermal decomposition temperature (
). The C-F bond is chemically inert and resistant to homolytic cleavage at high temperatures (>450°C). -
5-Br-BDA: The C-Br bond is the "weak link." At elevated temperatures (>350-400°C), the C-Br bond can undergo scission, leading to radical formation and premature crosslinking or degradation. This makes 5-Br-BDA unsuitable for extreme high-temperature aerospace applications.
C. Dielectric Properties (Critical for 5G/6G)
-
5-F-BDA: Fluorine's low polarizability lowers the dipole moment per unit volume. PIs derived from 5-F-BDA typically achieve dielectric constants (
) < 3.0, making them ideal for high-speed signal insulation. -
5-Cl/Br-BDA: The increased polarizability of Cl and Br results in higher
values, increasing signal loss (dissipation factor) in high-frequency electronics.
D. Solubility
-
All Analogs: Substitution at the 5-position (meta to amines) disrupts the symmetry and stacking of the polymer backbone. All three variants yield PIs with better solubility in organic solvents (NMP, DMAc, THF) compared to unsubstituted m-phenylenediamine.
-
Nuance: 5-F-BDA often provides the best balance, maintaining solubility while preserving high
due to the rigidity of the C-F bond interaction.
Visualizing the Structure-Property Relationship[5]
The following diagram illustrates the causal link between the halogen atom's properties and the final polymer performance.
Figure 1: Causal flow from atomic properties of the 5-halogen substituent to macroscopic polymer performance.
Experimental Protocol: Synthesis of Polyimide Films
This protocol describes the "Two-Step Method" for synthesizing a polyimide using 5-F-BDA. This method is self-validating: the formation of a viscous Polyamic Acid (PAA) solution confirms successful polymerization before the final thermal cure.
Materials:
-
Diamine: this compound (10 mmol, 1.26 g)
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (10 mmol, 4.44 g) - Selected for maximum transparency.
-
Solvent: N,N-Dimethylacetamide (DMAc) (anhydrous, ~30 mL).
Methodology:
-
Monomer Dissolution:
-
In a 100 mL three-necked flask equipped with a nitrogen inlet and mechanical stirrer, dissolve 1.26 g of 5-F-BDA in 20 mL of DMAc.
-
Critical Step: Ensure complete dissolution at room temperature before adding dianhydride to prevent stoichiometric imbalance.
-
-
Polyamic Acid (PAA) Formation:
-
Add 4.44 g of 6FDA in portions over 30 minutes.
-
Stir the mixture at room temperature for 12–24 hours under nitrogen.
-
Observation: The solution should become highly viscous (honey-like), indicating high molecular weight PAA formation.
-
-
Film Casting:
-
Pour the PAA solution onto a clean glass substrate.
-
Spread using a doctor blade to a uniform thickness (e.g., 300 µm wet).
-
-
Thermal Imidization (Curing):
-
Place the substrate in a vacuum oven.
-
Apply the following heating ramp to remove solvent and close the imide ring:
-
80°C for 1 h (Solvent removal)
-
150°C for 1 h (Pre-imidization)
-
250°C for 1 h (Imidization)
-
300°C for 1 h (Final cure)
-
-
Result: A flexible, tough, and transparent film.[1]
-
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of fluorinated polyimide films.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
Hsiao, S.-H., et al. (2014). Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. Journal of Polymer Research. [Link]
-
Mittal, K. L. (2025).[3] Polyimides: Chemistry & Structure-Property Relationships. VTechWorks. [Link]
- Ando, S. (2004). Optical properties of fluorinated polyimides. Journal of Fluorine Chemistry. (Contextual grounding for Fluorine Effect).
-
Lozano, A. E., et al. (2022). Synthesis and characterization of new soluble aromatic polyamides. Journal of Polymer Science. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Fluorobenzene-1,3-diamine
Executive Summary: The "Fluorine Effect"
Handling 5-Fluorobenzene-1,3-diamine requires a safety protocol that exceeds standard aromatic amine procedures. The presence of the fluorine atom at the 5-position significantly alters the compound's physiochemical profile compared to its non-fluorinated parent (m-phenylenediamine).
The Scientific Reality: Fluorine substitution increases lipophilicity (LogP), enhancing the compound's ability to permeate the stratum corneum (skin barrier) and enter systemic circulation. Furthermore, the C-F bond is metabolically stable, potentially prolonging the biological half-life of the amine. Consequently, standard nitrile gloves offer insufficient protection for prolonged contact. This guide prioritizes barrier integrity and containment to mitigate these enhanced bioavailability risks.
Risk Assessment & Hazard Matrix
This compound is a potent electrophile and sensitizer. The following hazards dictate our engineering controls:
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] | Zero-skin-contact policy. Double-gloving is mandatory. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[1] | Eye wash station must be within 10 seconds of the workspace. |
| Sensitization | H317 (Inferred*) | May cause an allergic skin reaction. | Note: While specific data varies, aromatic amines are notorious sensitizers. Treat as a confirmed sensitizer. |
| Target Organ | H335 | May cause respiratory irritation.[1] | Fume hood use is non-negotiable for solid handling. |
Personal Protective Equipment (PPE) Specifications
Rationale: We do not rely on "standard" PPE. We rely on permeation kinetics.
A. Hand Protection: The "Laminate Underlayer" Protocol
Standard disposable nitrile gloves (4-6 mil) are permeable to aromatic amines within minutes upon wetting.
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL Laminate).
-
Why: These provide >480 minutes breakthrough time for aromatic amines.
-
-
Secondary Layer (Outer): High-Modulus Nitrile (minimum 5 mil).
-
Why: Provides dexterity and mechanical protection for the inner laminate glove. If the outer glove is splashed, strip and replace immediately; the inner glove ensures you remain protected during the change.
-
B. Respiratory Protection[2][3][4][5][6][7]
-
Primary Control: All open-container operations must occur inside a certified chemical fume hood.
-
Secondary Control (Spill/Cleaning): If hood containment is breached, use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Why: The solid is a fine powder (dust hazard), and the amine has appreciable vapor pressure (vapor hazard).
-
C. Body & Eye Defense[8]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that can become airborne.
-
Body: Tyvek® lab coat or sleeve covers recommended over standard cotton to prevent dust embedding in fabric fibers.
Operational Workflow: The Closed-Loop Concept
This workflow minimizes the "open air" time of the compound.
Figure 1: Operational logic flow ensuring containment from weighing to disposal.
Step-by-Step Protocol
-
Static Neutralization: Aromatic amines are often dry, crystalline powders prone to static charge. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent the powder from "jumping" onto gloves or bench surfaces.
-
The "Add Solvent to Solid" Rule:
-
Place the weighing boat/vial containing the this compound into the reaction vessel first.
-
Add the solvent to the solid.
-
Why: Adding solid to a stirring solvent can generate an aerosol plume.
-
-
Decontamination: Immediately wipe down the balance area with a solvent-dampened wipe (ethanol or isopropanol) while still double-gloved. Dispose of the wipe as hazardous waste.[6]
Disposal & Deactivation
Do not mix with general organic waste if oxidizers are present.
-
Waste Stream: Segregated Organic Amines (Basic).
-
Incompatibility: NEVER mix with nitric acid or strong oxidizers (Fire/Explosion hazard).
-
Spill Cleanup:
-
Cover spill with an absorbent pad dampened with dilute HCl (1M) to convert the amine to its non-volatile hydrochloride salt.
-
Scoop into a hazardous waste bag.
-
Double bag and label.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23423547, this compound. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: m-Phenylenediamine. Retrieved from [Link]
Sources
- 1. This compound | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. skcinc.com [skcinc.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
